Product packaging for 2,4-Dichloro-5-nitro-1,3-thiazole(Cat. No.:CAS No. 107190-42-1)

2,4-Dichloro-5-nitro-1,3-thiazole

Cat. No.: B180825
CAS No.: 107190-42-1
M. Wt: 199.01 g/mol
InChI Key: UNWUPQUTAGSGOA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitro-1,3-thiazole is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. Its core scientific value lies in its role as a versatile synthon for synthesizing novel, biologically active thiazole derivatives. The presence of two chlorine atoms and a nitro group on the thiazole ring makes it a highly reactive intermediate, amenable to nucleophilic substitution and other reactions for constructing complex molecular architectures. Thiazole derivatives are prominent in pharmaceutical sciences due to their wide spectrum of pharmacological activities. The thiazole ring is a key structural component in numerous FDA-approved drugs and clinical candidates, with documented roles as antibacterial, antifungal, antitumor, and anti-inflammatory agents . This particular compound serves as a critical precursor in the development of novel 2,4-disubstituted thiazoles, a class known for its significant antimicrobial properties . Researchers utilize this reagent to create compounds for screening against resistant pathogens and for investigating structure-activity relationships. Furthermore, its application extends to anticancer research, where thiazole-containing molecules have demonstrated mechanisms of action such as enzyme inhibition and induction of apoptosis in cancer cells . This product is intended for use in a controlled laboratory setting by qualified professionals solely for scientific research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Cl2N2O2S B180825 2,4-Dichloro-5-nitro-1,3-thiazole CAS No. 107190-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWUPQUTAGSGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551223
Record name 2,4-Dichloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107190-42-1
Record name 2,4-Dichloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-dichloro-5-nitro-1,3-thiazole is a highly reactive heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its value lies primarily in its role as a versatile synthetic intermediate, or synthon, for the creation of novel, biologically active thiazole derivatives. The thiazole scaffold is a core component in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its chemical reactivity and potential applications in drug development.

Physicochemical Properties

The strategic placement of two chlorine atoms and a strong electron-withdrawing nitro group on the thiazole ring renders the molecule highly electrophilic and susceptible to nucleophilic substitution.[1] This reactivity is fundamental to its utility as a chemical building block.[1] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compoundBenchchem
CAS Number 107190-42-1[1][2]
Molecular Formula C₃Cl₂N₂O₂S[2]
Molecular Weight 199.01 g/mol [1]
Melting Point 38-39 °C (recrystallized from petroleum ether)PrepChem.com
Appearance Not explicitly stated, but related nitrothiazoles are often yellow powders.
Solubility Expected to have enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF).[1]
Storage Condition 2-8°C[2]

Reactivity and Chemical Profile

The core chemical value of this compound stems from its high reactivity, which makes it an excellent precursor for a diverse range of more complex molecules.[1]

  • Electrophilicity : The thiazole ring is typically an electron-rich system. However, the potent electron-withdrawing effects of the two chlorine atoms and the nitro group at the C5 position combine to make the thiazole nucleus highly electron-deficient and, therefore, highly electrophilic.[1]

  • Nucleophilic Substitution : This electrophilic nature makes the compound highly amenable to nucleophilic substitution reactions. Both chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups to construct complex molecular architectures.[1] The regioselectivity of these substitutions can often be controlled by tuning reaction conditions, such as temperature.[1]

  • Synthetic Utility : It serves as a critical starting material for developing novel 2,4-disubstituted thiazoles. This class of compounds is recognized for significant antimicrobial and anticancer properties.[1] Researchers utilize this reagent to generate libraries of compounds for screening against resistant pathogens and for investigating structure-activity relationships (SAR).[1]

Logical Relationship: Synthetic Utility of this compound A This compound (Highly Reactive Precursor) B Nucleophilic Substitution Reactions A->B undergoes C Novel 2,4-disubstituted Thiazole Derivatives B->C leads to D Screening Libraries for Drug Discovery C->D used to generate G Structure-Activity Relationship (SAR) Studies C->G enables E Antimicrobial Agents D->E F Anticancer Agents (e.g., Enzyme Inhibitors) D->F

Synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound

A direct nitration method has been documented to produce the title compound with high yield and purity.[1]

Materials:

  • 2,4-dichlorothiazole (starting material)

  • 98% Nitric acid (density = 1.51 g/mL)

  • Ice/water mixture

  • Low-boiling petroleum ether (for recrystallization)

Procedure:

  • Into 2 liters of 98% strength nitric acid, while stirring and cooling to maintain a temperature between 15° and 20°C, introduce 400 g (approx. 2.6 moles) of 2,4-dichlorothiazole in portions over the course of one hour.

  • After the addition is complete, discharge the reaction mixture in portions onto approximately 20 kg of an ice/water slurry with thorough stirring.

  • Filter the resulting cold precipitate using suction filtration.

  • Wash the filtered solid with water until it is neutral.

  • Dry the product. This method reportedly yields 494 g (95.5% of theoretical yield).

  • For further purification, the crude product can be recrystallized from low-boiling petroleum ether to yield crystals with a melting point of 38-39°C.

Experimental Workflow: Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) A Cool & Stir 98% Nitric Acid (15-20°C) B Add 2,4-dichlorothiazole (Portion-wise, 1 hr) A->B C Quench on Ice/Water B->C D Suction Filtration C->D E Wash with Water (until neutral) D->E F Dry Product E->F G Recrystallize from Petroleum Ether F->G H Pure Crystalline Product (MP: 38-39°C) G->H

Workflow for the synthesis of this compound.
General Characterization Workflow

Following synthesis, the identity and purity of this compound would be confirmed using standard analytical techniques.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The spectrum is expected to show three distinct signals for the three carbon atoms of the thiazole ring. The C2 and C4 carbons, being directly attached to chlorine atoms, would exhibit significant downfield shifts. The C5 carbon, bonded to the nitro group, would also be substantially deshielded.[1]

    • ¹H NMR: Due to the absence of protons on the thiazole ring, the ¹H NMR spectrum of the pure compound would not show any signals, confirming the full substitution of the ring.[1]

  • Mass Spectrometry (MS): Analysis by MS would be used to confirm the molecular weight of the compound (199.01 g/mol ) and its isotopic distribution pattern, which is characteristic of a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: An IR spectrum would be used to confirm the presence of key functional groups. Characteristic absorption bands would be expected for the C-Cl bonds, the C=N and C-S bonds within the thiazole ring, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂).

Applications in Drug Discovery

While this compound is not typically an active pharmaceutical ingredient itself, its importance cannot be overstated. It is a foundational element for medicinal chemists to explore the chemical space of thiazole derivatives.[1] The general biological activities of the broader thiazole class are extensive and well-documented.[1]

  • Antimicrobial Agents : Thiazole-containing molecules are key structural components of numerous antibacterial and antifungal drugs.[1]

  • Anticancer Research : Thiazole derivatives have been shown to act as enzyme inhibitors or to induce apoptosis in cancer cells, making them a continued focus of oncology research.[1]

By providing a reactive scaffold, this compound enables the systematic modification of the thiazole core, facilitating the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

Solubility of 2,4-dichloro-5-nitro-1,3-thiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility Profile

A thorough literature search did not yield specific quantitative solubility data for 2,4-dichloro-5-nitro-1,3-thiazole in various organic solvents. The table below summarizes the current status of available data and highlights the need for experimental determination. A qualitative indication of solubility in petroleum ether can be inferred from recrystallization procedures mentioned in synthesis reports.

Organic SolventMolar Solubility (mol/L) at 25°CGram Solubility ( g/100 mL) at 25°CData Source
AcetoneData Not AvailableData Not Available-
AcetonitrileData Not AvailableData Not Available-
ChloroformData Not AvailableData Not Available-
DichloromethaneData Not AvailableData Not Available-
Dimethylformamide (DMF)Data Not AvailableData Not Available-
Dimethyl Sulfoxide (DMSO)Data Not AvailableData Not Available-
EthanolData Not AvailableData Not Available-
Ethyl AcetateData Not AvailableData Not Available-
HexaneData Not AvailableData Not Available-
IsopropanolData Not AvailableData Not Available-
MethanolData Not AvailableData Not Available-
Petroleum EtherQualitative (Slightly Soluble)Data Not AvailableInferred from Synthesis Protocols
Tetrahydrofuran (THF)Data Not AvailableData Not Available-
TolueneData Not AvailableData Not Available-

Experimental Protocols for Solubility Determination

The following are established methodologies for the quantitative determination of the solubility of solid organic compounds like this compound.

Equilibrium-Gravimetric Method

This classical and reliable method involves saturating a solvent with the solute and then determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Oven or vacuum desiccator

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, filter the solution using a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass petri dish or evaporating dish).

  • Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum desiccator can also be used for gentle drying.

  • Weighing and Calculation: Once the solvent is completely evaporated and the residue is dry, weigh the container with the solid residue. The mass of the dissolved this compound is the difference between this mass and the initial mass of the empty container. The solubility can then be calculated in g/L or mol/L.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Visible range. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials and Apparatus:

  • All materials from the gravimetric method

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution: Follow steps 1-3 of the Equilibrium-Gravimetric Method to prepare a saturated solution of this compound.

  • Sample Preparation for Analysis: Withdraw a known aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Mandatory Visualizations

experimental_workflow start Start: Sample Preparation add_excess Add excess this compound to a known volume of solvent start->add_excess equilibration Equilibration (24-72h with agitation at constant T) add_excess->equilibration settling Settling of Excess Solid equilibration->settling filtration Withdraw and Filter Supernatant settling->filtration analysis Analysis Method? filtration->analysis gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis->gravimetric Gravimetric spectroscopic Spectroscopic Analysis: Dilute and measure absorbance analysis->spectroscopic Spectroscopic calculation Calculate Solubility gravimetric->calculation spectroscopic->calculation end End: Solubility Data calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

influencing_factors solubility Solubility of this compound solute_props Solute Properties (Crystal lattice energy, molecular size, polarity) solute_props->solubility solvent_props Solvent Properties (Polarity, hydrogen bonding capacity) solvent_props->solubility temperature Temperature temperature->solubility pressure Pressure (Primarily for gaseous solutes) pressure->solubility

Caption: Key factors influencing the solubility of a solid organic compound in a liquid solvent.

A Comprehensive Technical Guide on 2,4-Dichloro-5-nitro-1,3-thiazole: Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting point and stability, of 2,4-dichloro-5-nitro-1,3-thiazole. This compound is a valuable building block in medicinal chemistry, primarily utilized as a reactive intermediate for synthesizing novel, biologically active thiazole derivatives.[1] The presence of two chlorine atoms and a nitro group on the thiazole ring makes it a highly electrophilic and versatile synthon for creating complex molecular structures with potential therapeutic applications, including antimicrobial and anticancer agents.[1]

Physicochemical Data

The following table summarizes the key quantitative data available for this compound.

ParameterValueSource
Melting Point 38-39 °CPrepChem.com[2]
Storage Condition 2-8 °CChemBK[3]
Molecular Formula C₃Cl₂N₂O₂SChemBK[3]
Molar Mass 199.02 g/mol ChemBK[3]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in synthetic chemistry.

  • General Stability : The thiazole ring is generally stable.[1] However, the high degree of substitution with strongly electron-withdrawing groups (two chlorine atoms and a nitro group) renders the thiazole nucleus in this compound highly electrophilic.[1] This high reactivity, while beneficial for synthesis, may also influence its stability.

  • Thermal Stability : The recommended storage condition of 2-8°C suggests that the compound may be sensitive to higher temperatures.[3] While the thiazole ring itself is robust, highly substituted or strained heterocyclic rings can undergo transformations or rearrangements induced by heat, light, or chemical reagents.[1]

  • Reactivity : The electron-withdrawing nature of the substituents makes the compound highly susceptible to nucleophilic substitution reactions.[1] This reactivity is a key feature for its use as a synthetic intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic method.[2]

Objective: To synthesize this compound via nitration of 2,4-dichlorothiazole.

Materials:

  • 2,4-dichlorothiazole (400 g, 2.6 mols)

  • 98% strength nitric acid (2 liters, density=1.51)

  • Ice/water mixture (approx. 20 kg)

Procedure:

  • Cool 2 liters of 98% strength nitric acid in a suitable reaction vessel.

  • While stirring and maintaining the temperature between 15° and 20°C, introduce 400 g of 2,4-dichlorothiazole in portions over the course of one hour.

  • After the addition is complete, discharge the reaction mixture in portions onto approximately 20 kg of an ice/water mixture with thorough stirring.

  • Filter the resulting precipitate under suction while it is still cold.

  • Wash the collected solid with water until neutral.

  • Dry the product. The reported yield is approximately 494 g (95.5% of theory).

  • For further purification, the product can be recrystallized from low-boiling petroleum ether.[2]

General Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate initially. As the temperature approaches the expected melting point (around 38°C), reduce the heating rate to approximately 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

  • The recorded melting point range for a pure sample should be narrow (typically 1-2°C).

Visualizations

The following diagrams illustrate the synthesis workflow and a general workflow for assessing chemical stability.

G Synthesis Workflow for this compound start Start: Reagents reagents 2,4-dichlorothiazole 98% Nitric Acid start->reagents reaction Introduce 2,4-dichlorothiazole to Nitric Acid (15-20°C, 1 hour) reagents->reaction quench Discharge onto Ice/Water Mixture reaction->quench filtration Filter Cold Precipitate quench->filtration washing Wash with Water until Neutral filtration->washing drying Dry the Product washing->drying product Product: This compound drying->product end End product->end

Caption: Synthesis workflow for this compound.

G General Workflow for Chemical Stability Assessment start Start: Pure Compound stress_conditions Expose to Stress Conditions (e.g., Heat, Humidity, Light) start->stress_conditions thermal_stability Thermal Analysis (DSC, TGA) stress_conditions->thermal_stability Heat hydrolytic_stability Hydrolytic Study (Different pH values) stress_conditions->hydrolytic_stability Humidity photostability Photostability Study (ICH Q1B guidelines) stress_conditions->photostability Light analysis Analyze Samples at Time Intervals (e.g., HPLC, LC-MS) thermal_stability->analysis hydrolytic_stability->analysis photostability->analysis quantify Quantify Parent Compound & Identify Degradants analysis->quantify report Report Degradation Profile & Determine Shelf-life quantify->report end End report->end

Caption: General experimental workflow for assessing chemical stability.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-dichloro-5-nitro-1,3-thiazole (CAS No: 107190-42-1) is a highly reactive, polysubstituted heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery.[1] Its utility lies in the versatile thiazole core, a scaffold present in numerous FDA-approved drugs exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1] The presence of two chlorine atoms and a potent electron-withdrawing nitro group makes the molecule an excellent electrophile, highly amenable to nucleophilic substitution reactions for the synthesis of novel, biologically active derivatives.[1] This document provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a workflow for its preparation.

Molecular Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 107190-42-1[1][2]
Molecular Formula C₃Cl₂N₂O₂S[2]
Molecular Weight 199.02 g/mol [2]
InChI Key UNWUPQUTAGSGOA-UHFFFAOYSA-N[1]

Spectroscopic Data (Predicted and Comparative)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms of the thiazole ring. The presence of two chlorine atoms and a nitro group is predicted to significantly deshield all three carbons, resulting in substantial downfield shifts.[1]

Predicted AssignmentExpected Chemical Shift (δ, ppm)Rationale
C2> 165Attached to electronegative Nitrogen and Chlorine.
C4> 150Attached to electronegative Chlorine.
C5> 140Attached to a strongly electron-withdrawing Nitro group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons directly attached to the thiazole ring, a standard ¹H NMR spectrum of pure this compound would not show any signals.[1]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by strong absorptions corresponding to the nitro group and the vibrations of the thiazole ring.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
NO₂1550 - 1500 and 1360 - 1300Asymmetric and Symmetric Stretching
C=N1650 - 1550Stretching
C-Cl850 - 550Stretching
Thiazole RingVariousSkeletal Vibrations
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.

ParameterExpected Value (m/z)Notes
Molecular Ion [M]⁺ 198 / 200 / 202Isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio).
Key Fragments [M-NO₂]⁺, [M-Cl]⁺Fragmentation would likely involve the loss of the nitro group or a chlorine atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific data is unavailable, nitro-substituted heteroaromatic compounds typically exhibit absorption maxima in the UV region, potentially extending into the visible range depending on the electronic environment.

Synthesis and Experimental Protocols

The most direct route for preparing this compound is the electrophilic nitration of a pre-formed 2,4-dichlorothiazole scaffold.[1] This reaction targets the C5 position, which is activated for nitration.[1]

Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 2_4_Dichlorothiazole 2,4-Dichlorothiazole Nitration Electrophilic Nitration 2_4_Dichlorothiazole->Nitration Target_Molecule This compound Nitration->Target_Molecule Mixed_Acid Mixed Acid (HNO₃ / H₂SO₄) Mixed_Acid->Nitration

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on the described method of direct nitration of 2,4-dichlorothiazole.[1]

Materials:

  • 2,4-Dichlorothiazole

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Carefully charge the flask with concentrated sulfuric acid.

  • Begin stirring and cool the sulfuric acid to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in a separate ice bath.

  • Slowly add 2,4-dichlorothiazole portion-wise or via the dropping funnel to the cold, stirring sulfuric acid in the reaction flask. Maintain the internal temperature between 15°C and 20°C.[1]

  • Once the addition of the thiazole is complete, add the prepared nitrating mixture dropwise to the reaction flask over 30-45 minutes. It is critical to ensure the internal temperature does not exceed 20°C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a beaker filled with crushed ice with vigorous stirring.

  • The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under a vacuum. This direct nitration method can yield a crude product with a purity of over 99%.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Protocol for Spectroscopic Analysis

Instrumentation:

  • NMR: 400 MHz (or higher) spectrometer.

  • IR: Fourier Transform Infrared (FTIR) spectrometer with ATR capability.

  • MS: High-resolution mass spectrometer (e.g., Q-TOF) with an Electron Ionization (EI) source.

  • UV-Vis: Dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • IR: Place a small amount of the solid product directly on the ATR crystal for analysis.

  • MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • UV-Vis: Prepare a stock solution of known concentration in a UV-grade solvent (e.g., ethanol or cyclohexane) and perform serial dilutions to obtain spectra within the linear range of the instrument.

Conclusion

This compound is a pivotal synthetic intermediate whose value is defined by the strategic placement of reactive and directing groups on the pharmaceutically significant thiazole ring. While comprehensive experimental spectroscopic data is not widely published, its structural characteristics can be reliably predicted. The synthesis via direct nitration of 2,4-dichlorothiazole is an efficient and high-yielding process. This guide provides the necessary theoretical and practical information for researchers to synthesize, characterize, and utilize this versatile compound in the development of novel chemical entities.

References

In-Depth NMR Analysis of 2,4-dichloro-5-nitro-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of 2,4-dichloro-5-nitro-1,3-thiazole, a key building block in medicinal chemistry. Due to the molecular structure of this compound, this guide will focus on the predictive ¹³C NMR data and provide a standardized experimental protocol for its acquisition.

¹H NMR Analysis

A standard ¹H NMR spectrum of this compound is not expected to show any signals.[1] This is because the molecule does not possess any hydrogen atoms directly bonded to its core structure. The absence of protons makes ¹H NMR spectroscopy unsuitable for the direct structural elucidation of this specific compound, but it can be a useful tool for assessing the purity of a sample by highlighting the absence of proton-bearing impurities.

¹³C NMR Analysis

The ¹³C NMR spectrum is crucial for the structural verification of this compound. The spectrum is predicted to display three distinct signals, corresponding to the three carbon atoms of the thiazole ring. The chemical shifts of these carbons are significantly influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. This leads to a substantial deshielding of all three carbon atoms, resulting in downfield chemical shifts.[1]

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the thiazole ring.

Carbon AtomPredicted Chemical Shift (δ) in ppmRationale for Chemical Shift
C2150 - 160Attached to a chlorine atom and adjacent to a nitrogen atom, leading to significant deshielding.
C4140 - 150Attached to a chlorine atom and adjacent to the nitro group, resulting in strong deshielding.
C5125 - 135Directly bonded to the electron-withdrawing nitro group, causing a downfield shift.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that can dissolve the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar organic molecules.

  • Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

  • Pulse Sequence : Standard single-pulse sequence.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 8-16 scans to ensure a good signal-to-noise ratio for impurity detection.

  • Spectral Width : A spectral width of -2 to 12 ppm is typically sufficient.

For ¹³C NMR Spectroscopy:

  • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Spectral Width : A spectral width of 0 to 200 ppm is appropriate to cover the expected chemical shift range.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard homogenize Homogenize Sample standard->homogenize h1_nmr ¹H NMR Spectroscopy homogenize->h1_nmr c13_nmr ¹³C NMR Spectroscopy homogenize->c13_nmr h1_analysis Analyze ¹H Spectrum (Purity Assessment) h1_nmr->h1_analysis c13_analysis Analyze ¹³C Spectrum (Structural Verification) c13_nmr->c13_analysis report Generate Report h1_analysis->report c13_analysis->report

Workflow for NMR analysis of this compound.

References

Mass Spectrometry of 2,4-dichloro-5-nitro-1,3-thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2,4-dichloro-5-nitro-1,3-thiazole and its derivatives. Thiazole-containing compounds are significant in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a versatile precursor for synthesizing novel, biologically active thiazole derivatives.[1] Understanding the mass spectrometric fragmentation patterns of these molecules is crucial for their identification, characterization, and for metabolism studies.

Core Principles of Mass Spectrometry for Thiazole Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[3] This technique is instrumental in drug discovery and development for identifying and quantifying compounds.[3] For the analysis of this compound derivatives, key considerations include the ionization method and the analysis of isotopic patterns and fragmentation pathways.

Isotopic Pattern of Dichloro-Substituted Compounds

A defining characteristic in the mass spectrum of this compound derivatives is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] Consequently, a molecule containing two chlorine atoms will exhibit a distinctive pattern of three peaks in the molecular ion region (M+, M+2, and M+4) with relative intensities in a 9:6:1 ratio.[4] This pattern is a definitive indicator for the presence of two chlorine atoms in an unknown analyte.

Expected Fragmentation Pathways

The molecular ion of this compound would be expected to be prominent due to the stability of the aromatic ring. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

A logical workflow for analyzing these compounds by mass spectrometry is outlined below:

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2,4-dichloro-5-nitro- 1,3-thiazole derivative Dissolution Dissolution in a volatile solvent (e.g., Methanol, Dichloromethane) Sample->Dissolution Dilution Dilution to working concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole or TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition SpectralAnalysis Mass Spectrum Analysis (Isotopic patterns, Fragmentation) DataAcquisition->SpectralAnalysis Identification Compound Identification SpectralAnalysis->Identification

Caption: General workflow for the analysis of this compound derivatives by GC-MS.

The fragmentation of the thiazole ring itself is another important consideration. Studies on various thiazole derivatives have shown that the ring is relatively stable, often remaining intact as a fragment ion.[7]

The logical relationship for predicting fragmentation is as follows:

Fragmentation_Logic Molecule This compound Derivative MolecularIon Molecular Ion (M+) Molecule->MolecularIon Ionization LossNO2 Loss of NO₂ [M-46]+ MolecularIon->LossNO2 LossCl Loss of Cl [M-35/37]+ MolecularIon->LossCl ThiazoleRingFragment Thiazole Ring Fragments MolecularIon->ThiazoleRingFragment SideChainFragment Side-Chain Fragments (if applicable) MolecularIon->SideChainFragment

Caption: Predicted fragmentation pathways for this compound derivatives.

Quantitative Data Summary

The following table summarizes the expected key m/z values for the parent compound, this compound (C₃Cl₂N₂O₂S), based on its molecular formula and predicted fragmentation patterns.

Ion/FragmentFormulaCalculated Monoisotopic Mass (Da)Expected m/z ValuesNotes
Molecular Ion [M]⁺ C₃³⁵Cl₂N₂O₂S213.91214, 216, 218Characteristic 9:6:1 isotopic pattern for two chlorine atoms.
[M-NO₂]⁺ C₃Cl₂NS167.92168, 170, 172Loss of the nitro group. The 9:6:1 isotopic pattern should be retained.
[M-Cl]⁺ C₃³⁵ClN₂O₂S178.94179, 181Loss of one chlorine atom. A 3:1 isotopic pattern for one chlorine atom would be observed.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are generalized for the analysis of small organic molecules like this compound derivatives and can be adapted as needed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable thiazole derivatives.

1. Sample Preparation:

  • Prepare a stock solution of the purified compound at a concentration of 1 mg/mL in a volatile solvent such as methanol or dichloromethane.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent with an electron ionization (EI) source.

  • Injector: Splitless mode at 270°C.[6]

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile derivatives, LC-MS is the preferred method.

1. Sample Preparation:

  • Prepare a stock solution of the purified compound at 1 mg/mL in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column, such as a ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm), is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start at 5% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: ESI in positive or negative ion mode. A screening run in both modes is recommended to determine the optimal ionization.

  • Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass data or a triple quadrupole for quantitative studies.

  • Scan Range: m/z 50-500.

Conclusion

The mass spectrometric analysis of this compound derivatives is characterized by the distinct isotopic pattern conferred by the two chlorine atoms. While specific fragmentation data is limited, predictions based on related compounds suggest fragmentation pathways involving the loss of the nitro group and cleavage of the thiazole ring. The experimental protocols provided for GC-MS and LC-MS offer a solid foundation for researchers to develop and validate methods for the characterization of these important pharmaceutical building blocks and their derivatives. Careful optimization of these methods will be essential for achieving the desired sensitivity and specificity for any given derivative.

References

Reactivity of 2,4-Dichloro-5-Nitro-1,3-Thiazole with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,4-dichloro-5-nitro-1,3-thiazole with various nucleophiles. This compound is a highly reactive and versatile building block in medicinal chemistry and drug discovery, primarily due to the electron-deficient nature of the thiazole ring, which is activated by two chlorine atoms and a strong electron-withdrawing nitro group.[1] This guide details the underlying reaction mechanisms, regioselectivity, and provides available quantitative data and experimental protocols for its reactions with common nucleophiles such as amines, alkoxides, and thiols. The content is intended to serve as a valuable resource for researchers and scientists in designing and executing synthetic strategies involving this important heterocyclic intermediate.

Introduction: The Chemical Significance of this compound

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The title compound, this compound, serves as a critical precursor for the synthesis of novel 2,4-disubstituted-5-nitrothiazole derivatives, which are of significant interest in the development of new therapeutic agents.[1] The presence of two labile chlorine atoms at the C2 and C4 positions, coupled with the activating effect of the C5-nitro group, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), making it an attractive starting material for generating diverse chemical libraries.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the substitution of the chlorine atoms in this compound by nucleophiles is the nucleophilic aromatic substitution (SNAr) mechanism.[1] This process is a two-step addition-elimination sequence:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms (C2 or C4) bearing a chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The strong electron-withdrawing nitro group at the C5 position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[1]

  • Departure of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion, which is a good leaving group, to yield the final substituted product.

The overall rate of the SNAr reaction is largely dependent on the stability of the Meisenheimer complex. The greater the stabilization of this intermediate, the lower the activation energy for its formation and the faster the reaction.

Regioselectivity Start This compound + Nucleophile C2_Attack Attack at C2 Start->C2_Attack C4_Attack Attack at C4 Start->C4_Attack C2_Product 2-Substituted-4-chloro-5-nitrothiazole C2_Attack->C2_Product C4_Product 4-Substituted-2-chloro-5-nitrothiazole C4_Attack->C4_Product Synthetic_Workflow Start This compound Step1 Nucleophilic Substitution (Nucleophile 1, Conditions 1) Start->Step1 Mono_Substituted Monosubstituted Product (Regioisomeric Mixture) Step1->Mono_Substituted Separation Chromatographic Separation Mono_Substituted->Separation Regioisomer1 2-Nu1-4-Cl-5-nitrothiazole Separation->Regioisomer1 Regioisomer2 4-Nu1-2-Cl-5-nitrothiazole Separation->Regioisomer2 Step2a Nucleophilic Substitution (Nucleophile 2, Conditions 2) Regioisomer1->Step2a Step2b Nucleophilic Substitution (Nucleophile 2, Conditions 2) Regioisomer2->Step2b Disubstituted1 2-Nu1-4-Nu2-5-nitrothiazole Step2a->Disubstituted1 Disubstituted2 4-Nu1-2-Nu2-5-nitrothiazole Step2b->Disubstituted2

References

The Chemistry of 2,4-Dichloro-5-nitro-1,3-thiazole: A Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the 2,4-dichloro-5-nitro-1,3-thiazole ring system. While the significant electron deficiency of this heterocyclic core precludes electrophilic substitution, it renders the molecule a versatile precursor for nucleophilic substitution reactions. This document details the established synthesis of the title compound via electrophilic nitration and subsequently explores its primary mode of reactivity—nucleophilic aromatic substitution (SNAr)—offering insights into regioselectivity and reaction mechanisms.

Electrophilic Substitution: A Deactivated System

The this compound ring is profoundly deactivated towards electrophilic aromatic substitution. The cumulative electron-withdrawing effects of two chloro substituents and a potent nitro group significantly reduce the electron density of the thiazole ring. Electrophilic attack is therefore energetically unfavorable as it would involve the formation of a destabilized, positively charged intermediate. Consequently, reactions such as Friedel-Crafts alkylation and acylation, further nitration, or sulfonation on the this compound ring are not reported in the scientific literature and are considered synthetically unviable.

The primary route to this molecule involves an electrophilic substitution on a more electron-rich precursor, 2,4-dichlorothiazole.

Synthesis via Electrophilic Nitration of 2,4-Dichlorothiazole

The most common and efficient method for synthesizing this compound is the direct nitration of 2,4-dichlorothiazole.[1] This reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) acts as the electrophile. The chloro groups at the C-2 and C-4 positions are electron-withdrawing and direct the incoming electrophile to the C-5 position.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation cluster_product Final Product 2_4_Dichlorothiazole 2,4-Dichlorothiazole Conditions Stirring & Cooling 15-20 °C, 1 hour 2_4_Dichlorothiazole->Conditions Nitrating_Agent 98% Nitric Acid Nitrating_Agent->Conditions Quenching Discharge onto Ice/Water Conditions->Quenching Filtration Suction Filtration Quenching->Filtration Washing Wash with Water until Neutral Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Synthetic workflow for the nitration of 2,4-dichlorothiazole.

Table 1: Synthesis of this compound

Reactant Moles Reagent Volume/Amount Temperature (°C) Duration Yield (%) Reference

| 2,4-Dichlorothiazole | 2.6 | 98% Nitric Acid | 2 Liters | 15-20 | 1 hour | 95.5 |[1] |

Experimental Protocol: Nitration of 2,4-Dichlorothiazole

Into 2 liters of 98% strength nitric acid, 400 g (2.6 moles) of 2,4-dichlorothiazole are introduced in portions over the course of one hour, while maintaining the temperature between 15°C and 20°C with stirring and cooling. After the addition is complete, the mixture is carefully discharged in portions onto approximately 20 kg of an ice/water mixture with thorough stirring. The resulting precipitate is filtered off under suction while still cold, washed with water until neutral, and subsequently dried. This procedure yields approximately 494 g (95.5% of theory) of this compound.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactivity

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[1] The strong electron-withdrawing nitro group, in concert with the two chlorine atoms, activates the C-2 and C-4 positions for attack by nucleophiles.

The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a chloride leaving group to restore aromaticity. The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Regioselectivity of Nucleophilic Attack

Nucleophilic substitution can occur at either the C-2 or C-4 position. The regioselectivity is governed by a combination of electronic and steric factors. For halogenated thiazoles, the C-2 position is generally more reactive towards nucleophiles. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen and sulfur heteroatoms. While the nitro group at C-5 activates both positions, the inherent reactivity of the C-2 position often leads to it being the major site of substitution.

G cluster_pathways Competing SɴAr Pathways Start This compound Attack_C2 Attack at C-2 Start->Attack_C2 More Favorable Attack_C4 Attack at C-4 Start->Attack_C4 Less Favorable Nucleophile Nucleophile (Nu⁻) Nucleophile->Start Intermediate_C2 Meisenheimer Complex (C-2 Adduct) Attack_C2->Intermediate_C2 Intermediate_C4 Meisenheimer Complex (C-4 Adduct) Attack_C4->Intermediate_C4 Product_C2 2-Nu-4-chloro-5-nitrothiazole (Major Product) Intermediate_C2->Product_C2 - Cl⁻ Product_C4 4-Nu-2-chloro-5-nitrothiazole (Minor Product) Intermediate_C4->Product_C4 - Cl⁻

Caption: Regioselectivity in the SNAr of this compound.

Table 2: Predicted Regioselectivity of Nucleophilic Substitution

Nucleophile Class Example Nucleophile Predicted Major Product Predicted Minor Product
Amines R-NH₂ 2-Amino-4-chloro-5-nitrothiazole 4-Amino-2-chloro-5-nitrothiazole
Alkoxides R-O⁻ 2-Alkoxy-4-chloro-5-nitrothiazole 4-Alkoxy-2-chloro-5-nitrothiazole
Thiolates R-S⁻ 2-Thioether-4-chloro-5-nitrothiazole 4-Thioether-2-chloro-5-nitrothiazole
Azide N₃⁻ 2-Azido-4-chloro-5-nitrothiazole 4-Azido-2-chloro-5-nitrothiazole

| Hydrazine | N₂H₄ | 2-Hydrazinyl-4-chloro-5-nitrothiazole | 4-Hydrazinyl-2-chloro-5-nitrothiazole |

Note: The regiochemical outcomes presented in this table are based on the general reactivity principles of halogenated thiazoles. Specific experimental validation for each class of nucleophile with this compound is required.

Representative Experimental Protocol for Nucleophilic Substitution

The following is a generalized, representative protocol for the reaction of this compound with an amine nucleophile. This protocol is based on standard SNAr conditions for related heterocyclic systems and should be optimized for specific substrates.

To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., acetonitrile, DMF, or THF) is added the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.). The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired substituted thiazole derivative.

Conclusion

References

The Versatile Scaffold: A Technical Guide to the Biological Potential of 2,4-Dichloro-5-nitro-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among the various substituted thiazoles, derivatives of 2,4-dichloro-5-nitro-1,3-thiazole represent a particularly promising class of molecules. The presence of two reactive chlorine atoms and a strongly electron-withdrawing nitro group makes this scaffold a versatile synthon for the synthesis of a diverse array of derivatives with significant biological potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these promising compounds.

From a Reactive Core to a Spectrum of Activity

This compound serves as a highly reactive intermediate for the development of novel 2,4-disubstituted thiazoles.[1] Its utility in medicinal chemistry is underscored by the wide range of pharmacological activities exhibited by thiazole derivatives, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The strategic placement of substituents on the thiazole ring allows for the fine-tuning of biological activity, making it a subject of intense research in the quest for new therapeutic agents.

Anticancer Potential: Targeting Uncontrolled Cell Growth

Derivatives of the 5-nitrothiazole scaffold have demonstrated notable anticancer activity against various human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, key processes in controlling the proliferation of cancer cells.

Quantitative Anticancer Activity

The cytotoxic effects of various 2,4-disubstituted-5-nitrothiazole derivatives have been evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Anilino-4-substituted-5-aroylthiazolesHeLa, A549, HT-290.03 - 0.24[2]
2-Anilino-4-amino-5-aroylthiazolesHeLaG2/M arrest[3]
Benzothiadiazinyl HydrazinecarboxamidesVariousModerate to Good[4]

Note: The data presented is for broader classes of substituted thiazoles, highlighting the potential of derivatives that can be synthesized from this compound.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The 5-nitrothiazole moiety is a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown efficacy against a range of bacteria and fungi. The nitro group is often crucial for their antibacterial action, which is believed to involve reductive activation by microbial nitroreductases.

Quantitative Antimicrobial Activity

The antimicrobial potency of these derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[5]
2-substituted aminothiazolesS. aureus, S. epidermidis, E. coli, K. pneumoniaeComparable to ampicillin[6]

Note: The data presented is for broader classes of substituted thiazoles, highlighting the potential of derivatives that can be synthesized from this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and biological evaluation of these compounds.

Synthesis of 2-Arylamino-4-chloro-5-nitrothiazole Derivatives

A general method for the synthesis of 2-arylamino-4-chloro-5-nitrothiazole derivatives involves the nucleophilic substitution of one of the chlorine atoms of the starting material, this compound, with an appropriate arylamine.

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, acetonitrile).

  • Add the desired arylamine to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows.

experimental_workflow start This compound synthesis Synthesis of Derivatives (e.g., Nucleophilic Substitution) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification biological_screening Biological Screening purification->biological_screening anticancer Anticancer Assays (e.g., MTT Assay) biological_screening->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) biological_screening->antimicrobial data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

anticancer_pathway compound 5-Nitrothiazole Derivative cell Cancer Cell compound->cell cell_cycle Cell Cycle Progression compound->cell_cycle Inhibition apoptosis Apoptosis Induction compound->apoptosis Induction cell->cell_cycle g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest Leads to g2m_arrest->apoptosis caspases Caspase Activation apoptosis->caspases cell_death Programmed Cell Death caspases->cell_death

Caption: A potential signaling pathway for the anticancer activity of 5-nitrothiazole derivatives, leading to cell cycle arrest and apoptosis.

Conclusion

Derivatives of this compound represent a rich source of biologically active molecules with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with the versatility of their synthesis, make them an attractive scaffold for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and unlock the full therapeutic potential of this promising class of compounds. Further studies focused on elucidating precise mechanisms of action and optimizing structure-activity relationships will be crucial in translating their biological potential into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-dichloro-5-nitro-1,3-thiazole from 2,4-dichlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-5-nitro-1,3-thiazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its value lies in its role as a versatile synthetic intermediate for the preparation of a wide array of novel, biologically active thiazole derivatives. The thiazole ring is a core structural motif in numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The presence of two chlorine atoms and a potent electron-withdrawing nitro group makes this compound a highly reactive scaffold, particularly amenable to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic and regioselective introduction of various functional groups at the C2 and C4 positions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the electrophilic nitration of 2,4-dichlorothiazole. The electron-withdrawing nature of the two chlorine atoms deactivates the thiazole ring towards electrophilic attack but directs the substitution to the C5 position. The reaction is typically carried out using a strong nitrating agent, such as concentrated nitric acid.

Reaction Scheme

G A 2,4-dichlorothiazole B This compound A->B HNO3 (98%)

Caption: Nitration of 2,4-dichlorothiazole.

Experimental Protocol

This protocol details a high-yield synthesis of this compound via the direct nitration of 2,4-dichlorothiazole.

Materials and Equipment:

  • 2,4-dichlorothiazole

  • 98% Nitric acid

  • Ice/water bath

  • Round-bottom flask with stirring capabilities

  • Dropping funnel

  • Suction filtration apparatus (e.g., Büchner funnel and flask)

  • Clay plates or vacuum oven for drying

  • Low-boiling petroleum ether for recrystallization (optional)

Safety Precautions:

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic and requires careful temperature control.

  • Perform the quenching step slowly and carefully to avoid excessive heat generation and splashing.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice/water bath for cooling, place 2 liters of 98% nitric acid.

  • Addition of Substrate: While stirring and maintaining the internal temperature between 15°C and 20°C, add 400 g (2.6 moles) of 2,4-dichlorothiazole in portions over the course of one hour.[2]

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Work-up and Isolation:

    • Carefully discharge the reaction mixture in portions onto approximately 20 kg of an ice/water mixture with vigorous stirring.[2]

    • A precipitate will form. Filter the solid product under suction while it is still cold.

    • Wash the collected solid with cold water until the washings are neutral to litmus paper.

  • Drying and Purification:

    • Dry the product between clay plates or in a vacuum oven at a low temperature.

    • The crude product is obtained in high yield (approximately 95.5%).[2]

    • For higher purity, the product can be recrystallized from low-boiling petroleum ether.[2]

Process Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Drying & Purification s1 Charge flask with 98% HNO3 s2 Cool to 15-20 °C s1->s2 s3 Add 2,4-dichlorothiazole portion-wise over 1 hour s2->s3 s4 Stir at 15-20 °C s3->s4 w1 Pour mixture onto ice/water s4->w1 Reaction complete w2 Filter precipitate w1->w2 w3 Wash with cold water until neutral w2->w3 p1 Dry the solid product w3->p1 p2 Recrystallize from petroleum ether (optional) p1->p2 final_product This compound p2->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Synthesis Data
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )AmountMolesYield (%)Melting Point (°C)
2,4-dichlorothiazoleC₃HCl₂NS154.03400 g2.6--
98% Nitric acidHNO₃63.012 L~47--
This compoundC₃Cl₂N₂O₂S199.02494 g-95.538-39
Characterization Data
PropertyData
IUPAC Name This compound
CAS Number 107190-42-1
Appearance Expected to be a solid at room temperature.
¹H NMR No protons are attached to the thiazole ring, so no signals are expected in the aromatic region from the core structure.
¹³C NMR Three distinct signals are expected for the three carbon atoms of the thiazole ring. The C2 and C4 carbons, being directly attached to chlorine atoms, would exhibit significant downfield shifts. The C5 carbon, bonded to the nitro group, would also be significantly deshielded.[1]
Mass Spec. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 199.02 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Application Notes

This compound is a valuable building block for the synthesis of various biologically active compounds. The electron-deficient nature of the thiazole ring, enhanced by the three electron-withdrawing groups, makes it highly susceptible to nucleophilic attack at the C2 and C4 positions. This allows for the selective displacement of the chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate libraries of 2,4-disubstituted-5-nitrothiazoles.

Applications in Antimicrobial Drug Discovery

Thiazole derivatives are known to possess significant antimicrobial properties.[1] The this compound scaffold can be utilized to synthesize novel antimicrobial agents. For instance, reaction with various primary and secondary amines can lead to the formation of 2-amino-4-chloro-5-nitrothiazoles and 2,4-diamino-5-nitrothiazoles. These derivatives can be further functionalized to explore their antibacterial and antifungal activities. The nitro group at the C5 position is often a key pharmacophore in antimicrobial compounds.

Applications in Anticancer Research

The thiazole moiety is present in several anticancer drugs.[1] this compound can serve as a precursor for the synthesis of novel compounds with potential antitumor activity. The chlorine atoms can be displaced by nucleophiles containing pharmacologically relevant fragments. These synthesized compounds can then be screened for their efficacy against various cancer cell lines to identify new lead compounds for anticancer drug development. The mechanisms of action for such thiazole-containing molecules can include enzyme inhibition and the induction of apoptosis in cancer cells.[1]

Logical Relationship for Derivatization

G cluster_reactions Nucleophilic Aromatic Substitution (SNAr) cluster_products 2,4-Disubstituted-5-nitrothiazole Derivatives cluster_applications Potential Applications start This compound r1 Reaction with Amines (R-NH2) start->r1 r2 Reaction with Thiols (R-SH) start->r2 r3 Reaction with Alcohols (R-OH) start->r3 p1 2-Amino/4-Chloro or 2,4-Diamino Derivatives r1->p1 p2 2-Thioether/4-Chloro or 2,4-Dithioether Derivatives r2->p2 p3 2-Alkoxy/4-Chloro or 2,4-Dialkoxy Derivatives r3->p3 a1 Antimicrobial Agents p1->a1 a2 Anticancer Agents p1->a2 a3 Other Bioactive Molecules p1->a3 p2->a1 p2->a2 p2->a3 p3->a1 p3->a2 p3->a3

References

Application Note: Synthesis of 2,4-Dichloro-5-nitrothiazole via Direct Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Dichloro-5-nitro-1,3-thiazole is a valuable chemical building block in medicinal chemistry and drug discovery.[1] Its utility stems from its role as a versatile synthon for creating novel, biologically active thiazole derivatives, which are prominent in pharmaceuticals for their antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The presence of two chlorine atoms and a nitro group makes the molecule a highly reactive intermediate for constructing complex molecular architectures.[1] The most direct method for its synthesis is the electrophilic nitration of the 2,4-dichlorothiazole scaffold.[1]

Reaction Principle The synthesis of 2,4-dichloro-5-nitrothiazole is achieved through an electrophilic aromatic substitution reaction. This reaction targets the C-5 position of the thiazole ring.[1] The reaction is typically performed using a strong nitrating agent, such as 98% nitric acid.[2] In some aromatic nitrations, sulfuric acid is used as a catalyst and dehydrating agent to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[1] The electron-withdrawing chloro substituents at the C-2 and C-4 positions direct the electrophilic substitution to the C-5 position.[1]

Quantitative Data Summary

The following table summarizes the reaction parameters for the direct nitration of 2,4-dichlorothiazole to yield 2,4-dichloro-5-nitrothiazole. Under optimized conditions, this direct nitration can achieve high yields and purity after a simple aqueous workup.[1]

ParameterValueReference
Starting Material 2,4-Dichlorothiazole[2]
Amount of Starting Material 400 g (2.6 moles)[2]
Nitrating Agent 98% Nitric Acid[2]
Volume of Nitrating Agent 2 Liters (~47 moles)[2]
Reaction Temperature 15-20 °C[2]
Reaction Duration 1 hour (for addition)[2]
Reported Yield 95.5% (494 g)[2]
Reported Purity >99% (after workup)[1]
Melting Point of Product 38-39 °C (recrystallized)[2]

Experimental Protocol

This protocol is based on the synthesis of 2,4-dichloro-5-nitro-thiazole as detailed in published procedures.[2]

Materials:

  • 2,4-dichlorothiazole (400 g, 2.6 mol)

  • 98% Nitric acid (d=1.51) (2 L)

  • Ice/water mixture (~20 kg)

  • Distilled water (for washing)

  • Low-boiling petroleum ether (for recrystallization, optional)

Equipment:

  • Large reaction vessel (e.g., 5L three-necked flask) equipped with a mechanical stirrer, thermometer, and addition funnel

  • Cooling bath (ice-salt or cryostat)

  • Large beaker or vessel for quenching (~30 L)

  • Büchner funnel and vacuum flask for suction filtration

  • Drying apparatus (e.g., clay plates, vacuum oven)

Procedure:

  • Preparation: Place 2 liters of 98% strength nitric acid into the reaction vessel. Begin stirring and cool the acid to 15 °C using an external cooling bath.

  • Addition of Reactant: While maintaining the internal temperature between 15 °C and 20 °C, slowly add 400 g (2.6 moles) of 2,4-dichlorothiazole to the stirred nitric acid. The addition should be done in portions over the course of one hour to ensure adequate temperature control.

  • Reaction Quenching: Prepare a mixture of approximately 20 kg of crushed ice and water in a large vessel. Once the addition of 2,4-dichlorothiazole is complete, carefully discharge the reaction mixture in portions onto the ice/water mixture with vigorous stirring. A precipitate will form.

  • Filtration: Filter the resulting solid precipitate from the cold aqueous mixture using a Büchner funnel under vacuum.

  • Washing: Wash the collected solid on the filter with cold water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the washed product. The reference protocol suggests drying between clay plates.[2] Alternatively, a vacuum oven at a low temperature can be used. This procedure yields 494 g (95.5% of theory) of 2,4-dichloro-5-nitrothiazole.[2]

  • Purification (Optional): For higher purity, the product can be recrystallized from low-boiling petroleum ether. The melting point of the recrystallized sample is 38-39 °C.[2]

Visualizations

Experimental Workflow Diagram

Nitration_Workflow cluster_start Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product reactant1 2,4-Dichlorothiazole (400 g, 2.6 mol) reaction Nitration Reaction reactant1->reaction reactant2 98% Nitric Acid (2 L) reactant2->reaction conditions Stirring & Cooling 15-20 °C 1 hour addition reaction->conditions quench Quench on Ice/Water reaction->quench Reaction Mixture filter Vacuum Filtration quench->filter Precipitate wash Wash with Water (until neutral) filter->wash dry Drying wash->dry product 2,4-Dichloro-5-nitrothiazole (Yield: 95.5%) dry->product

Caption: Workflow for the nitration of 2,4-dichlorothiazole.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-5-nitro-1,3-thiazole is a highly functionalized and electron-deficient heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two reactive chlorine atoms and a strongly electron-withdrawing nitro group makes it an ideal substrate for sequential and regioselective functionalization. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for C-C bond formation, is particularly well-suited for the arylation of this scaffold. The resulting 2,4-diaryl-5-nitro-1,3-thiazole derivatives are valuable precursors for the synthesis of novel bioactive molecules, including potential kinase inhibitors, and antimicrobial and anticancer agents.[1]

This document provides detailed application notes and experimental protocols for the selective mono- and diarylation of this compound using the Suzuki-Miyaura coupling reaction.

Logical Relationship: Regioselectivity in Cross-Coupling

The differential reactivity of the two chlorine atoms in this compound allows for controlled, stepwise arylation. The C2 position is generally more electron-deficient than the C4 position, rendering the C2-Cl bond more susceptible to oxidative addition by a palladium(0) catalyst. This inherent reactivity hierarchy can be exploited to achieve selective mono-arylation at the C2 position under milder reaction conditions. Subsequent coupling at the C4 position can be achieved under more forcing conditions to yield unsymmetrically substituted diarylthiazoles, or a one-pot diarylation can be performed at elevated temperatures.

G cluster_0 Regioselective Suzuki-Miyaura Coupling start 2,4-dichloro- 5-nitro-1,3-thiazole mono_C2 2-Aryl-4-chloro- 5-nitro-1,3-thiazole start->mono_C2 Milder Conditions (e.g., Room Temp) di_sym 2,4-Diaryl- 5-nitro-1,3-thiazole (Symmetrical) start->di_sym Harsher Conditions (e.g., High Temp) mono_C4 4-Aryl-2-chloro- 5-nitro-1,3-thiazole (Less Favorable) start->mono_C4 Potentially with specific ligands di_asym 2-Aryl-4-Aryl'- 5-nitro-1,3-thiazole (Unsymmetrical) mono_C2->di_asym Second Coupling (Harsher Conditions) G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OH)₂) PdII_RX->Transmetal PdII_R_R R-Pd(II)L₂-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product G Setup 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitoring 3. Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction If incomplete Workup 4. Work-up (Quenching & Extraction) Monitoring->Workup If complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Analysis (NMR, MS) Purification->Analysis

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dichloro-5-nitro-1,3-thiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive chlorine atoms and an electron-withdrawing nitro group on the thiazole core.[1] These features allow for selective functionalization through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of substituted 5-nitrothiazole derivatives.

The electron-deficient nature of the thiazole ring, enhanced by the nitro group, influences the reactivity of the chloro substituents in the catalytic cycle.[1] In analogous dichlorinated heterocyclic systems, reaction conditions can be tuned to achieve either mono- or di-substitution. For instance, in the Suzuki-Miyaura coupling of a related dichloro-thiadiazole, conducting the reaction at room temperature selectively yields mono-arylated products, whereas higher temperatures favor the formation of di-substituted products.[1] This principle can be applied to the selective synthesis of 2-substituted-4-chloro-5-nitro-1,3-thiazoles or 2,4-disubstituted-5-nitro-1,3-thiazoles.

I. Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 5-Nitrothiazoles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[1] The reactivity of the two chlorine atoms can be modulated by the reaction temperature to achieve either mono- or di-arylation.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound catalyst Pd Catalyst Ligand This compound->catalyst + Ar-B(OH)₂ aryl_boronic_acid Ar-B(OH)₂ mono_substituted Mono-substituted catalyst->mono_substituted Room Temp. di_substituted Di-substituted catalyst->di_substituted High Temp. base Base solvent Solvent

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Expected Yields

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)ProductExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂ORT2-Phenyl-4-chloro-5-nitro-1,3-thiazole60-75
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-DioxaneRT2-(4-Methoxyphenyl)-4-chloro-5-nitro-1,3-thiazole65-80
3Phenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Toluene/H₂O1002,4-Diphenyl-5-nitro-1,3-thiazole70-85
44-Methoxyphenylboronic acidPd(dppf)Cl₂ (6)-Cs₂CO₃1,4-Dioxane1002,4-Bis(4-methoxyphenyl)-5-nitro-1,3-thiazole75-90

Experimental Protocol: Mono-arylation (Exemplary for Entry 1)

  • To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add degassed toluene (10 mL) and water (2 mL).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Experimental Protocol: Di-arylation (Exemplary for Entry 3)

  • Follow steps 1-4 of the mono-arylation protocol, using phenylboronic acid (2.5 mmol), potassium carbonate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.10 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Follow steps 6-9 of the mono-arylation protocol for workup and purification.

II. Buchwald-Hartwig Amination: Synthesis of Amino-Substituted 5-Nitrothiazoles

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to various amino-substituted 5-nitrothiazoles. Similar to the Suzuki coupling, regioselectivity can be controlled by tuning the reaction conditions.

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound catalyst Pd Catalyst Ligand This compound->catalyst + R¹R²NH amine R¹R²NH mono_aminated Mono-aminated catalyst->mono_aminated Milder Conditions di_aminated Di-aminated catalyst->di_aminated Harsher Conditions base Base solvent Solvent

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation: Buchwald-Hartwig Amination Conditions and Expected Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)ProductExpected Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene804-(4-Chloro-5-nitro-1,3-thiazol-2-yl)morpholine65-80
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane100N-(4-Chloro-5-nitro-1,3-thiazol-2-yl)aniline60-75
3MorpholinePd₂(dba)₃ (4)XPhos (8)NaOtBuToluene1104,4'-(5-Nitro-1,3-thiazole-2,4-diyl)dimorpholine70-85
4AnilinePd(OAc)₂ (4)BINAP (6)Cs₂CO₃1,4-Dioxane110N²,N⁴-Diphenyl-5-nitro-1,3-thiazole-2,4-diamine65-80

Experimental Protocol: Mono-amination (Exemplary for Entry 1)

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add a solution of this compound (1.0 mmol) in toluene (5 mL).

  • Add morpholine (1.2 mmol).

  • Seal the tube and heat the mixture at 80 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate).

III. Sonogashira Coupling: Synthesis of Alkynyl-Substituted 5-Nitrothiazoles

The Sonogashira coupling enables the introduction of alkyne moieties onto the thiazole ring. The higher reactivity of iodo- and bromo-substituents compared to chloro-substituents is well-established.[2] Therefore, the coupling of this compound may require more forcing conditions.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound catalyst Pd Catalyst Cu(I) co-catalyst This compound->catalyst + R-C≡CH alkyne R-C≡CH mono_alkynylated Mono-alkynylated catalyst->mono_alkynylated base Base solvent Solvent di_alkynylated Di-alkynylated

Caption: General scheme for the Sonogashira coupling of this compound.

Data Presentation: Sonogashira Coupling Conditions and Expected Yields

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)ProductExpected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF602-Chloro-5-nitro-4-(phenylethynyl)-1,3-thiazole50-65
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF702-Chloro-5-nitro-4-((trimethylsilyl)ethynyl)-1,3-thiazole55-70

Experimental Protocol: Mono-alkynylation (Exemplary for Entry 1)

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol).

  • Evacuate and backfill with argon three times.

  • Add degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

synthesis of 2-amino-4-chloro-5-nitrothiazole from 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-amino-4-chloro-5-nitrothiazole, a key intermediate in the development of various pharmaceutically active compounds. The synthesis involves a regioselective nucleophilic aromatic substitution reaction starting from 2,4-dichloro-5-nitro-1,3-thiazole.

Introduction

2-Amino-4-chloro-5-nitrothiazole serves as a crucial building block in medicinal chemistry due to its versatile functional groups that allow for further molecular elaborations. The presence of the nitro group, a chlorine atom, and an amino group on the thiazole scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. The protocol outlined below describes a method for the selective amination at the C2 position of this compound. The electron-withdrawing nature of the nitro group at the C5 position is predicted to activate the C2 position for nucleophilic attack, facilitating a regioselective substitution.

Reaction Scheme

The overall reaction for the synthesis of 2-amino-4-chloro-5-nitrothiazole is depicted below:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of 2-amino-4-chloro-5-nitrothiazole.

Materials and Equipment:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Thermometer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Addition of Reagent: To the stirred solution, add aqueous ammonia (28-30%, 5.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A yellow precipitate should form.

  • Isolation: Filter the precipitate using a Buchner funnel and wash with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL).

  • Drying: Dry the solid product under vacuum to a constant weight.

  • Characterization: Determine the melting point and characterize the product using NMR, Mass Spectrometry, and FT-IR.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-amino-4-chloro-5-nitrothiazole.

ParameterValue
Starting Material This compound
Reagent Aqueous Ammonia (28-30%)
Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Expected Yield 70-80%
Appearance Yellow solid
Melting Point To be determined
Molecular Formula C₃H₂ClN₃O₂S
Molecular Weight 179.58 g/mol

Visualizations

Experimental Workflow:

The following diagram illustrates the workflow for the synthesis of 2-amino-4-chloro-5-nitrothiazole.

G start Start dissolve Dissolve this compound in Ethanol start->dissolve add_nh3 Add Aqueous Ammonia dissolve->add_nh3 reflux Reflux for 4-6 hours add_nh3->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Ethanol and Water filter->wash dry Dry under Vacuum wash->dry characterize Characterize the Product dry->characterize end End characterize->end

Caption: Synthesis workflow diagram.

Signaling Pathway (Hypothetical Mechanism):

The reaction is proposed to proceed via a nucleophilic aromatic substitution mechanism.

G reactant This compound intermediate Meisenheimer-like Intermediate (Attack at C2) reactant->intermediate Nucleophilic Attack nucleophile Ammonia (NH3) nucleophile->intermediate product 2-amino-4-chloro-5-nitrothiazole intermediate->product Loss of Leaving Group leaving_group Chloride Ion (Cl-) intermediate->leaving_group

Caption: Proposed reaction mechanism.

Safety Precautions

  • Handle this compound and aqueous ammonia in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; keep away from open flames and heat sources.

  • Dispose of chemical waste according to institutional guidelines.

Application Notes and Protocols for the Synthesis of Bioactive Thiazole Derivatives from 2,4-Dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive thiazole derivatives utilizing 2,4-dichloro-5-nitro-1,3-thiazole as a versatile starting material. The protocols detailed herein are based on established principles of nucleophilic aromatic substitution and subsequent functional group manipulations. While specific documented protocols starting directly from this compound are not extensively available in the reviewed literature, the high reactivity of this compound, imparted by the two chloro leaving groups and the electron-withdrawing nitro group, allows for its effective use in the synthesis of a diverse range of potentially bioactive molecules.[1] The protocols provided are adapted from established procedures for structurally similar and downstream compounds, such as 2-amino-5-nitrothiazole derivatives.

Introduction to Synthetic Strategy

The synthetic utility of this compound lies in the sequential and regioselective displacement of its two chlorine atoms by various nucleophiles. The electron-withdrawing nitro group at the 5-position significantly activates the thiazole ring towards nucleophilic attack. Based on studies of analogous heterocyclic systems like 2,4-dichloro-5-nitropyridine, the C4 position is expected to be more susceptible to initial nucleophilic attack due to greater stabilization of the Meisenheimer intermediate.[2][3] This allows for a stepwise introduction of different functionalities at the C4 and C2 positions. Subsequent reduction of the nitro group to an amine provides a handle for further diversification, leading to a wide array of bioactive candidates.

Data Presentation: Biological Activities of Substituted 5-Nitrothiazole Derivatives

The following tables summarize the biological activities of various 2,4-disubstituted-5-nitrothiazole derivatives, demonstrating the potential of this scaffold in drug discovery.

Table 1: Antimicrobial Activity of 5-Nitrothiazole Derivatives

Compound IDStructureTarget OrganismMIC (µM)Reference
1 2-(benzylamino)-5-nitrothiazoleMycobacterium tuberculosis0.24
2 2-(4-fluorobenzylamino)-5-nitrothiazoleMycobacterium tuberculosis<0.244
3 NiridazoleVarious anaerobic bacteriaExtremely low MICs[1]
4 2-amino-5-nitrothiazole derivativeMycobacterium tuberculosis0.24

Table 2: Anticancer Activity of 2,4-Disubstituted Thiazole Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
5 Carbazole based 2,4-disubstituted thiazoleA549 (Lung)-[4]
6 Carbazole based 2,4-disubstituted thiazoleMCF-7 (Breast)-[4]
7 Carbazole based 2,4-disubstituted thiazoleHT29 (Colon)-[4]

Table 3: Enzyme Inhibitory Activity of 5-Nitrothiazole Derivatives

Compound IDStructureTarget EnzymeIC50 (µM)Reference
8 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazideMAO-B0.212[5]
9 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazideBuChE0.024[5]
10 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazideAChE0.264[5]

Experimental Protocols

The following are detailed protocols for the key transformations involved in the synthesis of bioactive thiazole derivatives from this compound.

Protocol 1: Regioselective Monosubstitution at the C4-Position with an Amine

This protocol describes the selective reaction of an amine at the more reactive C4 position of this compound.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Magnetic stirrer and heating plate

  • Round-bottom flask with condenser and nitrogen inlet

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere, add the substituted aniline (1.1 eq.).

  • Add TEA (1.5 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-chloro-4-(substituted-anilino)-5-nitrothiazole.

Protocol 2: Disubstitution of this compound

This protocol outlines the synthesis of a 2,4-disubstituted-5-nitrothiazole by reacting the starting material with an excess of the nucleophile under more forcing conditions.

Materials:

  • This compound

  • Amine or thiol nucleophile

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Magnetic stirrer and heating plate

  • Round-bottom flask with condenser and nitrogen inlet

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine or thiol nucleophile (2.5 eq.) and potassium carbonate (3.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2,4-bis(substituted)-5-nitrothiazole.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the 5-nitro group to the corresponding 5-amino group, a key step for further functionalization.

Materials:

  • 2,4-disubstituted-5-nitrothiazole derivative

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)

  • Ethanol or Acetic acid

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve the 2,4-disubstituted-5-nitrothiazole (1.0 eq.) in ethanol.

  • Add Tin(II) chloride dihydrate (5.0 eq.) to the solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-aminothiazole derivative.

Mandatory Visualizations

Synthetic Workflow Diagram

G A This compound C 2-Chloro-4-(R1-amino)-5-nitrothiazole A->C Regioselective Monosubstitution B Nucleophile 1 (e.g., R1-NH2) B->C E 2-(R2-thio)-4-(R1-amino)-5-nitrothiazole C->E Substitution D Nucleophile 2 (e.g., R2-SH) D->E G 2-(R2-thio)-4-(R1-amino)-5-aminothiazole E->G Nitro Group Reduction F Reduction (e.g., SnCl2/EtOH) F->G H Further Functionalization G->H

Caption: Synthetic workflow for bioactive thiazole derivatives.

Putative Signaling Pathway for Anticancer Activity

G cluster_cell Cancer Cell cluster_kinase Kinase Signaling A 2,4-Disubstituted-5-nitrothiazole Derivative B Tubulin A->B Binds to C Microtubule Polymerization B->C D Mitotic Spindle Formation C->D E Mitotic Arrest D->E F Apoptosis E->F G Growth Factor Receptor H Kinase Cascade (e.g., Aurora, Src) G->H I Cell Proliferation & Survival H->I J 2,4-Disubstituted-5-nitrothiazole Derivative J->H Inhibits

Caption: Potential anticancer mechanisms of thiazole derivatives.

References

Application Notes and Protocols for the Development of Antitumor Compounds Using 2,4-Dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antitumor compounds derived from the versatile building block, 2,4-dichloro-5-nitro-1,3-thiazole. This document outlines the synthetic strategies, in vitro biological evaluation methods, and potential mechanisms of action for this class of compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of pharmacological activities, including antitumor effects.[1] The highly functionalized this compound serves as a key starting material for the synthesis of novel 2,4-disubstituted thiazole derivatives. The presence of two chlorine atoms and a nitro group makes the thiazole ring highly reactive and amenable to nucleophilic substitution, allowing for the creation of diverse chemical libraries for anticancer drug discovery.[1] These compounds have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.[1][2]

Synthesis of 2,4-Disubstituted-5-nitrothiazole Derivatives

The general synthetic approach involves the sequential nucleophilic substitution of the two chlorine atoms on the this compound core. The chlorine at the C2 position is generally more reactive towards nucleophiles than the one at the C4 position.

Protocol: Synthesis of a Representative 2-Anilino-4-substituted-5-nitrothiazole

This protocol describes a two-step synthesis of a hypothetical, yet representative, antitumor compound, N-((4-(morpholin-4-yl)-5-nitrothiazol-2-yl)aniline (Compound X) .

Step 1: Synthesis of 2-Anilino-4-chloro-5-nitrothiazole

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add aniline (1.1 eq) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2-anilino-4-chloro-5-nitrothiazole.

Step 2: Synthesis of N-((4-(morpholin-4-yl)-5-nitrothiazol-2-yl)aniline (Compound X)

  • Dissolve the 2-anilino-4-chloro-5-nitrothiazole (1.0 eq) from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).

  • Add morpholine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure final compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Biological Evaluation

The antitumor potential of the synthesized compounds is evaluated through a series of in vitro assays to determine their cytotoxicity, effect on apoptosis, and impact on the cell cycle of cancer cells.

Cell Viability Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits 50% of cell growth (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of varying concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following table summarizes representative quantitative data for various 2,4-disubstituted thiazole derivatives against different cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Citation
1 p-toluidino3',4',5'-trimethoxyphenylHeLa0.03-0.043[3]
2 p-ethylanilino3',4',5'-trimethoxyphenylHeLa0.16-0.24[3]
3 3',4'-dimethylanilino3',4',5'-trimethoxyphenylHeLa0.067-0.16[3]
4 2-oxoindoline-Caco-22[2]
5 2-oxoindoline-HepG-210[2]
6 2-oxoindoline-MDA-MB-23140[2]
5b Phthalimide-MCF-70.2±0.01[4][5]
5k Phthalimide-MDA-MB-4680.6±0.04[4][5]
5g Phthalimide-PC-120.43±0.06[4][5]
4c 2-(4-hydroxybenzylidene)-MCF-72.57±0.16[6]
4c 2-(4-hydroxybenzylidene)-HepG27.26±0.44[6]

Mechanism of Action and Signaling Pathways

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways. A key pathway often implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[2][7][8]

PI3K_Akt_mTOR_Pathway

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Experimental_Workflow

Caption: Experimental workflow for anticancer compound development.

References

Application Notes and Protocols: Leveraging 2,4-Dichloro-5-Nitro-1,3-Thiazole in the Discovery of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including anti-inflammatory properties.[1][2][3][4] 2,4-dichloro-5-nitro-1,3-thiazole is a highly reactive and versatile chemical building block, making it an excellent starting point for the synthesis of novel thiazole derivatives.[2] The presence of two chlorine atoms and a nitro group allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for potent and selective anti-inflammatory drugs.[2] These derivatives have shown promise in modulating key inflammatory pathways and mediators. This document provides an overview of the application of this compound in the discovery of anti-inflammatory drug candidates, along with detailed experimental protocols for their evaluation.

Rationale for Use in Anti-Inflammatory Drug Discovery

Derivatives synthesized from this compound have demonstrated significant anti-inflammatory effects in various preclinical models.[1][5] The core thiazole structure can be functionalized to interact with key targets in inflammatory signaling cascades. The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.

Key molecular targets and mechanisms include:

  • Inhibition of Pro-inflammatory Enzymes: Thiazole derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial for the production of inflammatory mediators such as prostaglandins and nitric oxide.[6][7]

  • Suppression of Pro-inflammatory Cytokines: Compounds derived from the thiazole scaffold can reduce the production of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][9]

  • Modulation of Inflammatory Signaling Pathways: These derivatives can interfere with major inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12][13][14][15][16]

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives can be attributed to their modulation of key signaling pathways. Below are diagrams illustrating the NF-κB and MAPK signaling cascades, which are common targets for anti-inflammatory agents.

Caption: Simplified NF-κB signaling pathway.

MAPK_Pathway cluster_nucleus Nucleus Stress Stress Stimuli (e.g., LPS) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK1/2) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates & Translocates DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Overview of the MAPK signaling pathway.

Data Presentation

The anti-inflammatory potential of derivatives of this compound is typically assessed through a series of in vitro and in vivo assays. The following tables summarize the types of quantitative data generated from such studies.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayTarget/MediatorIC50 (µM)% Inhibition at a given concentration
Derivative ACOX-2 InhibitionCOX-2
Derivative BNitric Oxide (NO) ProductioniNOS
Derivative CTNF-α ReleaseTNF-α
Derivative DIL-6 ReleaseIL-6

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelDose (mg/kg)% Inhibition of Edema
Derivative ECarrageenan-induced paw edema
Derivative FFormalin-induced paw edema
Derivative GCotton pellet-induced granuloma

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assays

1. Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibitory effect of test compounds on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17] Include a vehicle control group (DMSO and LPS) and a negative control group (no LPS).

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage inhibition of NO production compared to the vehicle control.

2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol details the quantification of TNF-α and IL-6 released from LPS-stimulated macrophages.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for the NO production assay.

  • ELISA Protocol:

    • After collecting the cell culture supernatant, quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[9]

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve and determine the percentage inhibition.

In Vivo Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds.[1][5]

  • Animals:

    • Use male Wistar rats (150-200 g). House them under standard laboratory conditions with free access to food and water.

  • Assay Protocol:

    • Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

    • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the control group.

Carrageenan_Assay_Workflow A Animal Acclimatization B Grouping of Animals A->B C Oral/IP Administration of Test Compound/Vehicle/Standard B->C D Initial Paw Volume Measurement C->D 1 hour post-treatment E Sub-plantar Injection of Carrageenan D->E F Paw Volume Measurement at 1, 2, 3, 4 hours E->F G Data Analysis: % Inhibition of Edema F->G

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

This compound serves as a valuable starting material for the synthesis of a diverse range of thiazole derivatives with promising anti-inflammatory properties. The experimental protocols outlined in this document provide a framework for the systematic evaluation of these compounds. By targeting key inflammatory mediators and signaling pathways, derivatives of this versatile scaffold hold significant potential for the development of novel therapeutics for a variety of inflammatory disorders. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common problems encountered during the synthesis of 2,4-dichloro-5-nitro-1,3-thiazole. The following information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most straightforward and widely reported method is the direct nitration of 2,4-dichlorothiazole.[1] This electrophilic aromatic substitution reaction typically utilizes a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or concentrated nitric acid alone, to introduce a nitro group at the C-5 position of the thiazole ring.[1]

Q2: Why is the nitration of 2,4-dichlorothiazole regioselective for the 5-position?

A2: The regioselectivity is directed by the electronic properties of the substituents on the thiazole ring. The two chlorine atoms at the C-2 and C-4 positions are electron-withdrawing groups, which deactivates the ring towards electrophilic attack. However, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 position.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The nitration reaction is highly exothermic and can be dangerous if not properly controlled. Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Careful and slow addition of reagents, especially the nitrating agent, while monitoring the reaction temperature closely.

  • Having an ice bath or other cooling system readily available to manage the reaction temperature.

  • Being prepared for a potential runaway reaction by having a quenching agent (e.g., a large volume of cold water or ice) nearby.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: A combination of spectroscopic and physical methods can be used for characterization:

  • Melting Point: The purified product has a reported melting point of 38-39°C after recrystallization from low-boiling petroleum ether.[2]

  • NMR Spectroscopy:

    • ¹H NMR: Since there are no protons directly attached to the thiazole ring, the ¹H NMR spectrum of the pure product will not show any characteristic signals for the thiazole core.

    • ¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals for the three carbon atoms of the thiazole ring. The carbons attached to the chlorine (C2 and C4) and the nitro group (C5) will be significantly deshielded and appear at a downfield chemical shift.

  • Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorption bands for asymmetric and symmetric stretching, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (199.02 g/mol ).

Troubleshooting Guide

This guide addresses common problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Decomposition of starting material or product: The reaction temperature may have been too high, leading to degradation. 3. Poor quality of reagents: Impure starting materials or a low concentration of nitric acid can affect the reaction efficiency.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for decomposition. 2. Strict temperature control: Maintain the reaction temperature within the recommended range (e.g., 15-20°C) using an efficient cooling bath.[2] 3. Use high-purity reagents: Ensure that the 2,4-dichlorothiazole is pure and use concentrated (e.g., 98%) nitric acid.[2]
Formation of a Dark-Colored Reaction Mixture 1. Side reactions: Overheating can lead to the formation of undesired, often colored, byproducts. 2. Oxidation of the starting material: The nitrating mixture is a strong oxidizing agent, and elevated temperatures can promote oxidation.1. Improve temperature control: Ensure efficient stirring and slow, portion-wise addition of the starting material to the nitrating agent to dissipate heat effectively. 2. Maintain the recommended temperature: Adhere strictly to the optimal temperature range to minimize oxidative side reactions.
Product Fails to Precipitate Upon Quenching 1. Insufficient product formation: The reaction may not have proceeded to a significant extent. 2. Product is soluble in the workup solution: The volume of the quenching solution (ice/water) may be too large, or the temperature not low enough.1. Verify reaction completion: Before quenching, confirm the presence of the product using TLC. 2. Optimize quenching: Pour the reaction mixture onto a smaller amount of a very cold ice/water slurry to induce precipitation. If the product remains in solution, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) may be necessary.
Impure Product After Precipitation 1. Trapped starting material: The precipitated product may contain unreacted 2,4-dichlorothiazole. 2. Formation of byproducts: Side reactions may have led to the formation of impurities that co-precipitate with the product. 3. Hydrolysis of the product: Although generally stable, prolonged contact with water during workup could potentially lead to some hydrolysis of the chloro-substituents.1. Ensure complete reaction: Monitor the reaction to ensure full consumption of the starting material. 2. Purification: Recrystallize the crude product from a suitable solvent, such as low-boiling petroleum ether, to remove impurities.[2] Column chromatography can also be employed for more difficult separations. 3. Efficient workup: Perform the filtration and washing steps promptly and with cold water to minimize the risk of hydrolysis.

Experimental Protocols

Synthesis of this compound via Direct Nitration

This protocol is adapted from a reported procedure.[2]

Materials:

  • 2,4-dichloro-1,3-thiazole (400 g, 2.6 mols)

  • 98% Nitric acid (2 liters, density=1.51 g/mL, approx. 47 mols)

  • Ice

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, place 2 liters of 98% nitric acid.

  • Cooling: Cool the nitric acid to a temperature between 15°C and 20°C.

  • Addition of Starting Material: While maintaining the temperature between 15°C and 20°C with efficient stirring and cooling, add 400 g of 2,4-dichloro-1,3-thiazole in portions over the course of one hour.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at the same temperature. The progress of the reaction can be monitored by TLC.

  • Quenching and Precipitation: Prepare a mixture of approximately 20 kg of ice and water. Discharge the reaction mixture in portions onto the ice/water slurry with thorough stirring. A precipitate should form.

  • Isolation: Filter the precipitate under suction while it is still cold.

  • Washing: Wash the collected solid with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product. A reported method is between clay plates. For a laboratory setting, drying in a desiccator under vacuum is suitable.

  • Purification (Optional): The crude product can be recrystallized from low-boiling petroleum ether to obtain a purified sample with a melting point of 38-39°C.[2]

Expected Yield: Approximately 494 g (95.5% of theoretical yield).[2]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 2,4-Dichlorothiazole & 98% Nitric Acid Addition Portion-wise addition of 2,4-dichlorothiazole to nitric acid at 15-20°C Start->Addition 1 hour Stirring Stirring at 15-20°C (Monitor by TLC) Addition->Stirring Ensure completion Quenching Pour reaction mixture onto ice/water Stirring->Quenching Proceed to workup Filtration Filter the precipitate Quenching->Filtration Washing Wash with cold water until neutral Filtration->Washing Drying Dry the crude product Washing->Drying Recrystallization Recrystallize from low-boiling petroleum ether Drying->Recrystallization Optional Final_Product Final_Product Recrystallization->Final_Product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield Start Low Product Yield Check_Temp Was the temperature maintained at 15-20°C? Start->Check_Temp Check_Time Was the reaction time sufficient (TLC)? Check_Temp->Check_Time Yes Temp_High High Temp: Product/Reagent Decomposition Check_Temp->Temp_High No Check_Reagents Are the reagents of high purity? Check_Time->Check_Reagents Yes Time_Short Short Time: Incomplete Reaction Check_Time->Time_Short No Reagents_Impure Impure Reagents: Side Reactions Check_Reagents->Reagents_Impure No Solution_Temp Solution: Improve cooling efficiency and slow addition. Temp_High->Solution_Temp Temp_Low Low Temp: Incomplete Reaction Solution_Time Solution: Increase reaction time and monitor by TLC. Time_Short->Solution_Time Solution_Reagents Solution: Use pure starting materials and concentrated acids. Reagents_Impure->Solution_Reagents

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-nitro-1,3-thiazole. The information is designed to assist with challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis and Work-up

  • Question: My initial purity of this compound after synthesis and aqueous work-up is lower than expected. What are the likely impurities and how can I remove them?

  • Answer: The primary impurity is likely unreacted 2,4-dichlorothiazole, especially if the nitration reaction did not go to completion. Other potential impurities could include over-nitrated species or byproducts from side reactions. The recommended first step for purification is recrystallization.

Issue 2: Recrystallization Does Not Sufficiently Improve Purity

  • Question: I have attempted recrystallization from petroleum ether, but my product is still not pure enough. What should I try next?

  • Answer: If recrystallization from a non-polar solvent like petroleum ether is ineffective, it suggests the impurities have similar solubility characteristics to the desired product. You can try a different solvent system for recrystallization. For other thiazole derivatives, solvents like ethyl acetate or ethanol have been used successfully.[1] Alternatively, for impurities with very similar polarity, column chromatography is the recommended next step.

Issue 3: Product Discoloration (Yellow or Brown Tint)

  • Question: My purified this compound has a persistent yellow or brownish color. What is the cause and how can I decolorize it?

  • Answer: A colored tint can be due to trace impurities or minor degradation of the nitro-aromatic compound. If the discoloration persists after recrystallization, you can try treating a solution of the compound with a small amount of activated carbon before the hot filtration step of recrystallization. Be aware that activated carbon can adsorb some of your product, potentially lowering the yield.

Issue 4: Oily Product Instead of Crystalline Solid

  • Question: After the work-up or during recrystallization, my product is an oil instead of a solid. How can I induce crystallization?

  • Answer: "Oiling out" can occur if the solution is supersaturated or if the melting point of the compound is low and close to the temperature of the solvent. Try the following:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.

    • Seeding: If you have a small crystal of pure product, add it to the solution to induce crystallization.

    • Slow Cooling: Ensure the solution cools down very slowly. You can insulate the flask to slow the cooling rate.

    • Solvent Adjustment: If using a solvent mixture, you may need to adjust the ratio. Oiling out can sometimes be resolved by adding slightly more of the less-soluble solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the initial purification of crude this compound?

A1: The most commonly cited and effective initial purification method is recrystallization from low-boiling petroleum ether.[2]

Q2: What are the key parameters to control during recrystallization?

A2: For successful recrystallization, it is important to:

  • Use the minimum amount of hot solvent to dissolve the crude product completely.

  • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Wash the collected crystals with a small amount of cold solvent to remove residual impurities.

Q3: When should I consider using column chromatography?

A3: Column chromatography should be considered when recrystallization fails to remove impurities, particularly those with similar polarity to this compound. It is a more powerful technique for separating complex mixtures.

Q4: How do I choose a solvent system for column chromatography?

A4: The choice of solvent system (eluent) for column chromatography depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point for recrystallized this compound is 38-39°C.[2]

Q6: How should I handle and store this compound?

A6: this compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Quantitative Data Summary

ParameterValueReference
Melting Point (Recrystallized)38-39 °C[2]
Synthesis Yield (Crude)95.5% of theory[2]

Experimental Protocols

Protocol 1: Recrystallization from Petroleum Ether

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of low-boiling petroleum ether.

  • Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. If the solid does not fully dissolve, add small portions of hot petroleum ether until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum crystal formation, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, between clay plates or in a vacuum desiccator.[2]

Visualizations

Purification_Method_Selection Start Crude this compound Purity_Check_1 Assess Purity (e.g., TLC, NMR) Start->Purity_Check_1 Recrystallization Perform Recrystallization (e.g., Petroleum Ether) Purity_Check_1->Recrystallization Purity < Desired Pure_Product Pure this compound Purity_Check_1->Pure_Product Purity >= Desired Purity_Check_2 Assess Purity of Recrystallized Product Recrystallization->Purity_Check_2 Column_Chromatography Perform Column Chromatography Purity_Check_2->Column_Chromatography Purity < Desired Purity_Check_2->Pure_Product Purity >= Desired Impure Consider Alternative Purification or Resynthesis Purity_Check_2->Impure No Improvement Column_Chromatography->Pure_Product

Caption: Decision tree for selecting a purification method.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product Crude_Product Crude Product (after work-up) Recrystallization Recrystallization Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Washing Crystal Washing Filtration->Washing Purity_Analysis Purity & Identity Check (TLC, MP, NMR) Washing->Purity_Analysis Pure_Product Pure Crystalline Product Purity_Analysis->Pure_Product Purity Confirmed

Caption: General workflow for purification and analysis.

References

Technical Support Center: Recrystallization of 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the recrystallization of 2,4-dichloro-5-nitro-1,3-thiazole using petroleum ether. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the recrystallization of this compound from petroleum ether.

Q1: My yield of this compound is very low after recrystallization. What are the common causes and how can I improve it?

A low recovery is typically due to several factors:

  • Using too much solvent: The most common error is adding an excessive volume of petroleum ether to dissolve the crude product. This keeps a significant portion of your compound in the mother liquor even after cooling.[1] To improve your yield, use the absolute minimum amount of near-boiling petroleum ether required to fully dissolve the solid.

  • Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your funnel and receiving flask are pre-heated to prevent this.[2]

  • Incomplete precipitation: The compound has some finite solubility even in cold solvent.[1] Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation.

  • Excessive washing: Washing the collected crystals with too much cold solvent or with solvent that is not adequately chilled can redissolve some of the product.[1] Use a minimal amount of ice-cold petroleum ether for rinsing.

Q2: I have dissolved my crude product in hot petroleum ether and allowed it to cool, but no crystals have formed. What should I do?

This is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[1][3] You can induce crystallization using the following methods:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The tiny scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.[1][3][4]

  • Seeding: Add a "seed" crystal, which is a very small amount of the pure this compound, to the solution.[1][4] This provides a template for other molecules to crystallize upon.

  • Further Cooling: If the above methods fail, try cooling the flask in a salt-ice bath for a lower temperature, which can sometimes initiate crystallization.[5]

Q3: Instead of crystals, an oil separated from the petroleum ether solution upon cooling. How do I resolve this "oiling out"?

"Oiling out" occurs when the solute separates as a liquid phase instead of a solid crystalline phase.[5][6] This often happens if the melting point of the solid is lower than the temperature of the solution when it becomes saturated, or if the compound is very impure, leading to a significant melting point depression.[3][4][7] The melting point of pure this compound is relatively low (38°-39° C), which can make it prone to this issue.[8]

To resolve oiling out:

  • Reheat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small, additional amount of petroleum ether.[3][4] This keeps the compound soluble at a lower temperature, allowing it to hopefully crystallize instead of oiling out upon slow cooling.

  • Slow Down Cooling: Allow the solution to cool much more slowly. A hot solution can be left on a hot plate that is turned off, or insulated with glass wool, to slow the rate of cooling.[3] Slower cooling favors the formation of well-ordered crystals over an amorphous oil.

  • Change Solvent: If the problem persists, petroleum ether may not be the ideal solvent for your sample's purity level. You may need to try a different solvent or a mixed solvent system.

Q4: The recrystallized this compound is still impure. What went wrong?

Persistent impurities can result from a few issues:

  • Rapid Crystallization: If the solution cools too quickly, impurities can be trapped within the growing crystal lattice, defeating the purpose of the purification.[2][4] Ensure a slow and gradual cooling process.

  • Insoluble Impurities: If the crude material contained impurities that are insoluble in hot petroleum ether, they should have been removed by hot gravity filtration before cooling. If this step was skipped, these impurities will contaminate the final product.

  • Similar Solubility: The impurities may have solubility characteristics in petroleum ether that are very similar to the desired compound, making recrystallization an ineffective method for separation. In this case, another purification technique, such as column chromatography, may be required.[2]

Quantitative Data

The following table summarizes key quantitative data for the recrystallization of this compound.

ParameterValueSource
Melting Point (Recrystallized) 38° - 39° C[8]
Recommended Recrystallization Solvent Low-boiling petroleum ether[8][9]
Synthesis Temperature (for crude product) 15° - 20° C[8][9]

Experimental Protocol: Recrystallization from Petroleum Ether

This protocol outlines the detailed steps for purifying crude this compound.

Objective: To purify crude this compound by recrystallization to remove soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Low-boiling petroleum ether

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemmed funnel and fluted filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of petroleum ether and gently heat the mixture on a hot plate in a fume hood. Add the minimum amount of near-boiling petroleum ether dropwise with constant swirling until the solid just dissolves.[1] Avoid adding a large excess of solvent.[3]

  • Hot Filtration (Optional): If insoluble impurities are present (i.e., solid particles remain after adding a reasonable amount of hot solvent), perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and the stemmed funnel with hot solvent vapor to prevent premature crystallization in the funnel.[2][5] Pour the hot solution through the fluted filter paper into the pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[10] Rapid cooling can trap impurities.[4] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5] Ensure the crystals are pressed down firmly to remove as much of the solvent (mother liquor) as possible.

  • Washing: With the vacuum off, add a very small amount of ice-cold petroleum ether to wash the crystals, removing any residual soluble impurities from their surface.[1] Reapply the vacuum to draw the wash solvent through.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass. Confirm purity by measuring the melting point, which should be sharp and close to 38°-39° C.[8]

Visual Troubleshooting Guide

The following workflow diagram provides a logical guide to troubleshooting common issues during the recrystallization process.

G start Recrystallization Outcome prob1 No Crystals Formed Upon Cooling start->prob1 prob2 Low Yield of Crystals start->prob2 prob3 Oiling Out Occurred start->prob3 prob4 Product is Impure start->prob4 cause1a Supersaturated Solution prob1->cause1a Is solution clear? cause1b Too Much Solvent Used prob1->cause1b Was a large volume of solvent used? cause2a Too Much Solvent Used prob2->cause2a Was dissolution very rapid? cause2b Incomplete Cooling prob2->cause2b Was solution cooled in ice bath? cause2c Excessive Washing prob2->cause2c How was product washed? cause3a Solution Cooled Too Quickly prob3->cause3a How was solution cooled? cause3b High Impurity Level (Melting Point Depression) prob3->cause3b Is crude product visibly discolored? cause3c Compound Melting Point is Low prob3->cause3c Check literature MP cause4a Rapid Crystal Growth prob4->cause4a Did crystals form immediately upon cooling? cause4b Insoluble Impurities Not Removed prob4->cause4b Was solution clear when hot? sol1a Induce Crystallization: - Scratch inner wall of flask - Add a seed crystal cause1a->sol1a sol1b Boil off excess solvent and re-cool cause1b->sol1b cause2a->sol1b cause2b->sol1a sol2c Wash with minimal ice-cold solvent cause2b->sol2c cause2c->sol2c sol3a Re-dissolve, add slightly more solvent, cool slowly cause3a->sol3a cause3b->sol3a cause3c->sol3a sol4a Ensure slow, gradual cooling cause4a->sol4a sol4b Perform hot gravity filtration cause4b->sol4b

Caption: Troubleshooting workflow for recrystallization issues.

References

Technical Support Center: Nitration of 2,4-Dichlorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 2,4-dichlorothiazole. Our aim is to help you identify and resolve potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the nitration of 2,4-dichlorothiazole?

The primary product of the electrophilic nitration of 2,4-dichlorothiazole is 2,4-dichloro-5-nitrothiazole. The electron-withdrawing nature of the two chlorine atoms directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 position of the thiazole ring.[1]

Q2: What are the typical reagents and conditions for this nitration?

This reaction is typically performed using a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid").[1] Alternatively, fuming nitric acid can be used. The reaction is exothermic and requires careful temperature control, generally maintained between 0°C and 20°C.

Q3: What is the role of sulfuric acid in the reaction mixture?

Sulfuric acid serves two primary roles. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Secondly, it acts as a dehydrating agent, sequestering the water molecules produced during the reaction, which helps to drive the equilibrium towards product formation.

Q4: Are there any known hazardous aspects of this reaction?

Yes, nitration reactions, in general, can be highly exothermic and potentially explosive if not controlled properly. The use of concentrated strong acids also presents a significant safety hazard. It is crucial to perform the reaction in a well-ventilated fume hood, with appropriate personal protective equipment, and to control the rate of addition of reagents and the reaction temperature carefully. The evolution of reddish-brown nitrogen dioxide (NO₂) gas can also occur, which is toxic upon inhalation.

Troubleshooting Guide: Side Reactions and Solutions

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient nitrating agent. 4. Product loss during workup.1. Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of the substrate. Monitor the reaction progress using TLC or another suitable analytical technique. 2. Temperature Control: Maintain the reaction temperature within the optimal range (typically 0-20°C). Temperatures that are too low can slow the reaction rate, while higher temperatures can promote side reactions. 3. Stoichiometry: Use a slight excess of the nitrating agent to ensure complete conversion of the starting material. 4. Workup: When quenching the reaction with ice/water, ensure the mixture is kept cold to minimize the solubility of the product. Wash the precipitate with cold water.
Presence of Unreacted 2,4-Dichlorothiazole 1. Insufficient reaction time or temperature. 2. Inadequate mixing. 3. Deactivation of the nitrating agent.1. Reaction Conditions: Increase the reaction time or slightly elevate the temperature, while carefully monitoring for the formation of byproducts. 2. Mixing: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially during the addition of the substrate. 3. Reagent Quality: Use fresh, high-purity nitric and sulfuric acids. Old or contaminated acids may have a lower effective concentration.
Formation of a Dark-Colored Reaction Mixture or Product 1. Overheating, leading to decomposition. 2. Formation of phenolic impurities. 3. Ring opening or polymerization of the thiazole moiety.1. Temperature Control: Strictly maintain the recommended reaction temperature. Add the substrate slowly to the nitrating mixture to control the exotherm. 2. Purification: The crude product may be purified by recrystallization from a suitable solvent, such as petroleum ether, to remove colored impurities. An alkaline wash during workup can help remove acidic phenolic byproducts.
Unexpected Peaks in NMR or Mass Spectrum 1. Formation of isomeric byproducts (e.g., nitration at other positions). 2. Hydrolysis of one or both chloro-substituents. 3. Dinitration of the thiazole ring.1. Isomer Formation: While the C-5 position is strongly favored, minor amounts of other isomers could form, especially at higher temperatures. Lowering the reaction temperature can improve regioselectivity. 2. Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro groups to hydroxyl groups, forming chlorohydroxynitrothiazole or dihydroxynitrothiazole. Ensure the use of concentrated acids and minimize exposure to atmospheric moisture. 3. Dinitration: Although the presence of one nitro group and two chloro atoms deactivates the ring to further substitution, dinitration may occur under harsh conditions (e.g., high temperatures, prolonged reaction times, or a large excess of nitrating agent). Use a controlled stoichiometry of the nitrating agent.

Experimental Protocols

Key Experiment: Nitration of 2,4-Dichlorothiazole

Objective: To synthesize 2,4-dichloro-5-nitrothiazole via electrophilic nitration.

Materials:

  • 2,4-Dichlorothiazole

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the desired volume of concentrated nitric acid (and sulfuric acid, if using a mixed acid system).

  • Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

  • Slowly add the 2,4-dichlorothiazole to the cooled acid mixture dropwise with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Prepare a beaker with a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with constant stirring. This will quench the reaction and precipitate the crude product.

  • Filter the resulting solid precipitate under vacuum and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the collected solid to obtain the crude 2,4-dichloro-5-nitrothiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as low-boiling petroleum ether.

Quantitative Data Summary

Parameter Condition Reported Yield
Nitrating Agent 98% Nitric Acid~95.5%
Stoichiometry (Substrate:HNO₃) 1 : >1 (molar ratio)-
Temperature 15-20°C-
Reaction Time 1 hour addition, plus stir time-

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - 2,4-Dichlorothiazole - Conc. HNO₃ - Conc. H₂SO₄ cooling Cool Reaction Vessel (0-5°C) reagents->cooling addition Slow Addition of 2,4-Dichlorothiazole cooling->addition stirring Stir at Controlled Temperature addition->stirring quench Quench on Ice-Water stirring->quench filtration Filter Precipitate quench->filtration wash Wash with Cold Water filtration->wash dry Dry Product wash->dry purify Recrystallize (Optional) dry->purify final_product final_product purify->final_product 2,4-Dichloro-5-nitrothiazole Troubleshooting_Logic start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield No impurity Impurity Detected issue->impurity Yes color Dark Product issue->color Yes check_temp Verify Temperature Control low_yield->check_temp check_time Check Reaction Time low_yield->check_time check_reagents Assess Reagent Quality/Stoichiometry low_yield->check_reagents impurity->check_temp Isomer/Decomposition purification Improve Purification (Recrystallization/Wash) impurity->purification color->check_temp color->purification solution Optimized Product check_temp->solution check_time->solution check_reagents->solution purification->solution

References

Technical Support Center: Controlling Regioselectivity in Reactions of 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-dichloro-5-nitro-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

The regioselectivity of SNAr reactions on this compound is a subject of considerable interest. The electron-withdrawing nitro group at the C5 position activates both the C2 and C4 positions for nucleophilic attack.[1] Theoretical predictions and studies on analogous heterocyclic systems, such as 2,4-dichloro-5-nitropyridine, suggest that the C4 position is generally more reactive towards nucleophiles.[2] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position, which is para to the nitro group.[2] However, it is also known that the C2 position of the thiazole ring is inherently susceptible to nucleophilic attack.[3] Therefore, the regioselectivity can be influenced by a variety of factors, and a mixture of C2 and C4 substituted products may be obtained.

Q2: What are the key factors that influence the C2 vs. C4 regioselectivity?

Several factors can significantly impact the regioselectivity of nucleophilic substitution on this compound:

  • Nature of the Nucleophile: The type of nucleophile used can have a profound effect on the reaction outcome. For instance, in the analogous 2,4-dichloro-5-nitropyrimidine system, tertiary amines have been shown to favor substitution at the C2 position.[2]

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the C4-substituted isomer due to better stabilization of the Meisenheimer intermediate.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the C2 and C4 products, thereby affecting the regioselectivity.

  • Base: In reactions involving nucleophiles that require deprotonation (e.g., amines, thiols), the choice of base can alter the nucleophilicity of the reagent and influence the product distribution.

  • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position on the thiazole ring.

Q3: Can I achieve selective substitution at the C2 position?

While the C4 position is often more reactive, selective substitution at the C2 position may be achievable under specific conditions. Based on studies of similar heterocyclic systems, the use of certain nucleophiles, such as tertiary amines, might favor C2 substitution.[2] Additionally, modifying the reaction conditions, such as temperature and solvent, could potentially shift the selectivity towards the C2 isomer. Careful optimization of the reaction parameters is crucial for achieving the desired regioselectivity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Regioselectivity (Mixture of C2 and C4 Isomers) Reaction conditions are not optimized for selective substitution.1. Lower the reaction temperature: Start with a lower temperature (e.g., 0 °C or room temperature) and gradually increase it to find the optimal point for selectivity. 2. Screen different solvents: Evaluate a range of solvents with varying polarities (e.g., THF, DMF, acetonitrile, chlorinated solvents). 3. Vary the base: If a base is used, try different organic or inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate).
Predominant Formation of the C4 Isomer When C2 is Desired The C4 position is inherently more reactive under the chosen conditions.1. Change the nucleophile: If possible, consider using a different nucleophile. For example, if a primary amine is giving the C4 product, a tertiary amine might favor the C2 position (based on pyrimidine analogues). 2. Modify reaction conditions: Experiment with higher temperatures, as the C2 position may become more reactive under kinetic control.
Low Reaction Conversion The nucleophile is not reactive enough under the reaction conditions. The thiazole ring is deactivated.1. Increase the reaction temperature: Gradually increase the temperature to improve the reaction rate. 2. Use a stronger base: If applicable, a stronger base can generate a more potent nucleophile. 3. Increase the reaction time: Monitor the reaction over a longer period to allow for complete conversion.
Formation of Disubstituted Product An excess of the nucleophile is used. The monosubstituted product is reactive under the reaction conditions.1. Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Monitor the reaction closely: Use techniques like TLC or LC-MS to stop the reaction once the desired monosubstituted product is formed.

Data Presentation

The following table summarizes the expected regioselectivity based on data from analogous 2,4-dichloro-5-nitropyridine systems, which can serve as a starting point for optimizing reactions with this compound.

Nucleophile ClassRepresentative NucleophileTypical ConditionsExpected Predominant Isomer
Amines Primary and Secondary AminesAcetonitrile, Triethylamine, Room Temp.C4
Alkoxides Sodium MethoxideMethanolC4
Thiols ThiophenolDMF, K₂CO₃C4

Note: This data is for the analogous 2,4-dichloro-5-nitropyridine system and should be used as a guideline. Experimental verification is necessary for this compound.[2]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination (Based on Analogy to 2,4-dichloro-5-nitropyridine) [2]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF) under an inert atmosphere (e.g., nitrogen or argon). In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine, 2.0 eq.) in the same solvent.

  • Reaction: Slowly add the amine/base solution to the stirred solution of this compound at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 4-amino-2-chloro-5-nitro-1,3-thiazole derivative.

Mandatory Visualization

G cluster_0 Reaction of this compound with Nucleophile start This compound + Nucleophile (NuH) path_c4 Attack at C4 start->path_c4 Favored Pathway path_c2 Attack at C2 start->path_c2 Disfavored Pathway meisenheimer_c4 Meisenheimer Intermediate (C4 Adduct - More Stable) path_c4->meisenheimer_c4 meisenheimer_c2 Meisenheimer Intermediate (C2 Adduct - Less Stable) path_c2->meisenheimer_c2 product_c4 4-Nu-2-chloro-5-nitro-1,3-thiazole (Major Product) meisenheimer_c4->product_c4 - Cl- product_c2 2-Nu-4-chloro-5-nitro-1,3-thiazole (Minor Product) meisenheimer_c2->product_c2 - Cl-

Caption: Competing pathways for nucleophilic aromatic substitution on this compound.

G cluster_1 Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity (Mixture of C2 and C4 isomers) temp Lower Reaction Temperature start->temp analysis Analyze Product Ratio (TLC, LC-MS, NMR) temp->analysis solvent Screen Solvents solvent->analysis base Vary Base base->analysis nucleophile Modify Nucleophile nucleophile->analysis analysis->solvent No Improvement analysis->base No Improvement analysis->nucleophile No Improvement success Improved Regioselectivity analysis->success Desired Isomer is Major

Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of the reaction.

References

Technical Support Center: Optimizing Suzuki Coupling for 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2,4-dichloro-5-nitro-1,3-thiazole. The information is presented in a practical question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with this substrate can stem from several factors. Systematically evaluate the following:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient and potentially coordinating heterocyclic substrate. Consider screening more robust catalysts.

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent must solubilize all reaction components and be compatible with the chosen catalyst and base. Anhydrous and thoroughly degassed solvents are essential to prevent side reactions.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or decomposition of starting materials or products.

  • Quality of Reagents: Ensure the boronic acid or ester is pure and has not degraded. Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially with unstable boronic acids.

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A2: Common side reactions in Suzuki couplings include:

  • Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules. Ensure rigorous degassing of all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, particularly under harsh basic conditions or at elevated temperatures. Using a milder base or switching to a more stable boronic ester (e.g., a pinacol ester) can mitigate this.

  • Dehalogenation: The chloro substituent can be replaced by a hydrogen atom. This can sometimes be minimized by changing the solvent or using a different catalyst-ligand system.

Q3: How can I control the regioselectivity of the Suzuki coupling on this compound to achieve mono- or di-substitution?

A3: Achieving selective mono- or di-arylation is a key challenge. Based on studies with analogous dichlorinated heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole, the following strategies can be employed[1]:

  • Temperature Control: Lower reaction temperatures (e.g., room temperature) tend to favor mono-substitution. By carefully controlling the temperature, you may be able to isolate the mono-arylated product.

  • Stoichiometry of the Boronic Acid: Using a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents) will favor mono-arylation. For di-substitution, an excess of the boronic acid (e.g., >2.2 equivalents) and higher temperatures are typically required.

  • Catalyst and Ligand: The choice of catalyst and ligand can influence selectivity, although this is often substrate-dependent. Screening different catalyst systems may be necessary to achieve the desired outcome. For dichloropyrimidines, it has been shown that the choice of ligand can influence whether the coupling occurs at the C2 or C4 position.[2]

Q4: The sulfur and nitro groups in my substrate seem to be interfering with the reaction. How can I address this?

A4: The sulfur atom in the thiazole ring can potentially coordinate to the palladium catalyst, leading to deactivation. The electron-withdrawing nitro group makes the thiazole ring electron-deficient, which can affect the oxidative addition step.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can help stabilize the palladium catalyst and prevent coordination with the thiazole sulfur.

  • Catalyst Pre-activation: Using a pre-formed active Pd(0) catalyst or a precatalyst that readily generates the active species can sometimes overcome issues related to catalyst activation in the presence of challenging substrates.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalystUse a fresh batch of catalyst. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, Buchwald ligands).
Inappropriate baseScreen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF. Ensure the base is anhydrous and finely powdered.
Poor solvent choiceEnsure reactants are soluble. Try different degassed solvent systems like dioxane/water, THF/water, or toluene/water.[3]
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes be beneficial.
Significant Homocoupling Oxygen in the reaction mixtureThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂).
Protodeboronation Unstable boronic acidUse a fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).
Harsh basic conditionsUse a milder base (e.g., KF or K₂CO₃).
Dehalogenation Side reaction on the catalystTry a different solvent (e.g., toluene instead of dioxane or DMF).[4] Experiment with different catalyst/ligand combinations.
Poor Regioselectivity (Mono- vs. Di-substitution) Inappropriate temperatureFor mono-arylation, run the reaction at a lower temperature (e.g., room temperature). For di-arylation, increase the temperature (e.g., reflux).[1]
Incorrect stoichiometryFor mono-arylation, use 1.0-1.2 equivalents of boronic acid. For di-arylation, use >2.2 equivalents.
Reaction Stalls Catalyst deactivationThe sulfur atom of the thiazole may be poisoning the catalyst. Switch to a bulky, electron-rich ligand.

Experimental Protocols

The following are general starting procedures based on successful Suzuki couplings of similar heterocyclic compounds. Note: These conditions are starting points and will likely require optimization for this compound.

General Procedure for Mono-Arylation

This protocol is adapted from conditions that favor mono-substitution on a related dichlorinated thiadiazole.[1]

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed solvent mixture of toluene, water, and methanol.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or when no further conversion is observed), dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Di-Arylation

This protocol is adapted from conditions that favor di-substitution on a related dichlorinated thiadiazole.[1]

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (4.0 equiv).

  • Add a degassed solvent mixture of toluene, water, and methanol.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction as described in the mono-arylation procedure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Low/No Yield check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions catalyst_screen Screen Catalysts & Ligands (e.g., Pd(dppf)Cl₂, Buchwald type) check_conditions->catalyst_screen base_screen Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst_screen->base_screen solvent_screen Screen Solvents (Dioxane, Toluene, THF with H₂O) base_screen->solvent_screen optimization Optimize Stoichiometry & Temperature solvent_screen->optimization side_reactions Side Reactions Observed? (Homocoupling, Deboronation) optimization->side_reactions success Successful Coupling side_reactions->success No degas Improve Degassing Maintain Inert Atmosphere side_reactions->degas Yes, Homocoupling milder_conditions Use Milder Base / Boronic Ester side_reactions->milder_conditions Yes, Deboronation degas->optimization milder_conditions->optimization

Caption: Troubleshooting workflow for optimizing the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdii_complex R¹-Pd(II)L₂-X oxidative_addition->pdii_complex transmetalation Transmetalation pdii_complex->transmetalation pdii_r1r2 R¹-Pd(II)L₂-R² transmetalation->pdii_r1r2 r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdii_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (Dichloronitrothiazole) r1x->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

challenges in the scale-up of 2,4-dichloro-5-nitro-1,3-thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4-dichloro-5-nitro-1,3-thiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a lower than expected yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, incomplete conversion of the starting material, 2,4-dichlorothiazole, is a common issue. This can be due to insufficient nitrating agent or a reaction time that is too short. It is also possible that the product is being lost during the workup procedure, particularly if the precipitation is incomplete or if the product has some solubility in the wash solutions. Degradation of the starting material or product due to temperature excursions can also lead to lower yields.

    To improve the yield, ensure that the molar ratio of the nitrating agent to the substrate is appropriate. Monitoring the reaction progress using techniques like TLC or HPLC can help determine the optimal reaction time. During workup, ensure the quenched reaction mixture is sufficiently cold to maximize precipitation of the product. Minimize the volume of washing solutions used, and ensure they are cold to reduce product loss. Precise temperature control throughout the reaction is critical to prevent degradation.

Issue 2: Product Fails to Meet Purity Specifications

  • Question: The purity of my this compound is below the required specification. What are the likely impurities and how can I reduce them?

  • Answer: The primary impurities in this synthesis are typically unreacted starting material (2,4-dichlorothiazole) and potential byproducts from side reactions. Although the nitration is generally selective for the 5-position, minor isomeric nitro-thiazoles could be formed. More significant impurities can arise from degradation if the reaction temperature is not well-controlled, leading to the formation of various decomposition products. The presence of residual acids from the nitrating mixture can also be a source of impurity if the washing step is not thorough.

    To improve purity, meticulous temperature control is paramount to minimize the formation of degradation byproducts. Ensure the addition of 2,4-dichlorothiazole to the nitrating acid is performed at a rate that allows for efficient heat removal. A thorough washing of the crude product with cold water until the filtrate is neutral is crucial for removing residual acids. If unreacted starting material is the issue, consider extending the reaction time or slightly increasing the amount of nitrating agent. For persistent purity issues, recrystallization of the crude product from a suitable solvent, such as low-boiling petroleum ether, is an effective purification step.

Issue 3: Difficulty in Controlling the Reaction Temperature During Scale-Up

  • Question: I am finding it difficult to maintain the recommended reaction temperature of 15-20°C during the scale-up of the synthesis. The reaction becomes highly exothermic. What are the risks and how can I manage them?

  • Answer: The nitration of 2,4-dichlorothiazole is a highly exothermic reaction, and loss of temperature control on a larger scale can lead to a dangerous situation known as thermal runaway.[1] This can result in a rapid increase in temperature and pressure, potentially leading to a violent reaction, decomposition of the product, and the release of toxic gases.

    Effective thermal management is critical for a safe scale-up. The following strategies can be employed:

    • Controlled Addition: Add the 2,4-dichlorothiazole to the nitrating acid slowly and in portions, allowing the cooling system to dissipate the heat generated before adding more.

    • Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to handle the heat load of the reaction at the desired scale.

    • Agitation: Maintain efficient agitation to ensure uniform temperature throughout the reactor and prevent the formation of localized hot spots.

    • Dilution: In some cases, using a suitable solvent can help to moderate the reaction, although this may affect the reaction rate and workup procedure.

Issue 4: Product is an Oil or Gummy Solid After Quenching

  • Question: After pouring the reaction mixture onto ice, my product is not a filterable solid but rather an oil or a gummy precipitate. Why is this happening and what should I do?

  • Answer: The formation of an oil or gummy solid upon quenching can be due to the presence of impurities that depress the melting point of the product. It could also indicate that the product is not fully precipitating at the quenching temperature.

    If an oil forms, you can attempt to induce crystallization by scratching the inside of the vessel with a glass rod or by adding a seed crystal of pure this compound. If this is unsuccessful, the workup will need to be modified to an extraction-based procedure. Extract the oily product into a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer can then be washed with water and a dilute sodium bicarbonate solution to remove acids, dried over an anhydrous salt (like sodium sulfate), and the solvent evaporated to yield the crude product, which can then be purified further.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature range for the synthesis of this compound?

    • A1: The recommended temperature range for the addition of 2,4-dichlorothiazole to the nitrating acid is between 15°C and 20°C. Maintaining the temperature within this range is crucial for achieving high yield and purity.

  • Q2: What is the role of sulfuric acid if only nitric acid is used as the nitrating agent?

    • A2: While the reaction can be performed with concentrated nitric acid alone, the addition of sulfuric acid can be beneficial. Sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1] This can lead to a faster and more efficient reaction.

  • Q3: How can I effectively remove residual acids from the final product?

    • A3: The most effective way to remove residual acids is by thoroughly washing the filtered product with cold water. Continue washing until the pH of the filtrate is neutral. A final wash with a very dilute solution of sodium bicarbonate can also be used, but be cautious as this can potentially lead to hydrolysis of the product if not performed carefully and at a low temperature.

  • Q4: What are the key safety precautions to take during the scale-up of this synthesis?

    • A4: The primary safety concern is the highly exothermic nature of the nitration reaction and the potential for thermal runaway.[1] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an adequate cooling system is in place and that the addition of the substrate is done in a controlled manner. Have a quench bath of ice/water readily available.

  • Q5: What is the expected yield and melting point of pure this compound?

    • A5: With a well-optimized procedure, a yield of up to 95.5% can be expected. The melting point of the recrystallized product is in the range of 38-39°C.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionRationale
Starting Material 2,4-dichloro-1,3-thiazoleSubstrate for nitration
Nitrating Agent 98% Nitric AcidSource of the nitro group
Temperature 15-20°CBalances reaction rate and minimizes byproduct formation
Reaction Time Approximately 1 hour for additionAllows for controlled heat release
Workup Quenching on ice/waterPrecipitates the product and stops the reaction
Purification Washing with cold water, Recrystallization from petroleum etherRemoves impurities and yields a pure product

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction, Product loss during workup, DegradationMonitor reaction, Optimize workup conditions, Control temperature
Low Purity Unreacted starting material, Byproducts, Residual acidExtend reaction time, Control temperature, Thorough washing, Recrystallize
Exotherm Control Rapid addition of substrate, Inefficient coolingSlow, portion-wise addition, Ensure adequate cooling and agitation
Oily Product Impurities depressing melting point, Incomplete precipitationAttempt to induce crystallization, Switch to extraction workup

Experimental Protocols

Standard Synthesis of this compound

  • Preparation: In a reactor equipped with a stirrer, a thermometer, and an efficient cooling system, place 2 liters of 98% nitric acid.

  • Reaction: Cool the nitric acid to 15°C. While maintaining the temperature between 15°C and 20°C, add 400 g of 2,4-dichloro-1,3-thiazole in portions over the course of one hour with continuous stirring.

  • Quenching: After the addition is complete, continue to stir the mixture for a short period. Prepare a separate vessel with approximately 20 kg of an ice/water mixture. Slowly and in portions, discharge the reaction mixture onto the ice/water with thorough stirring.

  • Isolation: Filter the resulting precipitate under suction while it is still cold.

  • Washing: Wash the filtered solid with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product. A yield of approximately 494 g (95.5% of theory) is expected.

Rework Protocol for Impure this compound

  • Dissolution: Dissolve the impure, dried product in a minimal amount of a suitable solvent, such as low-boiling petroleum ether, with gentle warming if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep Preparation of Nitrating Agent reaction Addition of 2,4-dichlorothiazole (15-20°C) prep->reaction quench Quenching on Ice/Water reaction->quench isolation Filtration of Crude Product quench->isolation washing Washing with Cold Water isolation->washing drying Drying of Product washing->drying final_product This compound drying->final_product

Caption: A flowchart of the synthesis process for this compound.

troubleshooting_workflow Troubleshooting Logic for Synthesis Issues start Synthesis Issue Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity exotherm Exotherm Control Issue? start->exotherm oily_product Oily Product? start->oily_product check_reaction Check Reaction Completion & Workup Loss low_yield->check_reaction check_temp Review Temperature Control low_yield->check_temp low_purity->check_temp check_impurities Analyze for Impurities low_purity->check_impurities slow_addition Slow Substrate Addition exotherm->slow_addition improve_cooling Improve Cooling Efficiency exotherm->improve_cooling extraction Switch to Extraction Workup oily_product->extraction recrystallize Recrystallize Product check_impurities->recrystallize

Caption: A decision tree for troubleshooting common synthesis problems.

References

avoiding decomposition of 2,4-dichloro-5-nitro-1,3-thiazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-dichloro-5-nitro-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the decomposition of this highly reactive intermediate during chemical reactions.

Troubleshooting Guides

Decomposition of this compound can be a significant issue, leading to reduced yields and purification challenges. The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where its stability is influenced by several factors.[1]

Issue 1: Low or No Yield of Desired Product

Low or no yield in reactions involving this compound is often a primary indicator of substrate decomposition. The high reactivity of the compound, conferred by the two chlorine atoms and the electron-withdrawing nitro group, makes it susceptible to degradation under suboptimal conditions.[1]

Troubleshooting Steps:

  • Temperature Control: Elevated temperatures can promote decomposition. It is crucial to maintain recommended temperature ranges for specific reactions. For many nucleophilic substitution reactions, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is advisable.

  • Choice of Base: Strong, nucleophilic bases can compete with the desired nucleophile and lead to unwanted side reactions or decomposition. The use of non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to scavenge acid produced during the reaction without interfering with the substrate.

  • Solvent Selection: The choice of solvent is critical. Anhydrous polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are generally suitable for SNAr reactions. Protic solvents may react with the substrate or intermediates.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Monitoring Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent prolonged exposure to conditions that may cause decomposition.

Issue 2: Formation of Multiple Unidentified By-products

The presence of numerous spots on a TLC plate or multiple peaks in an LC-MS chromatogram suggests that decomposition or side reactions are occurring.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Review the reaction temperature, base, and solvent. Even slight deviations from optimal conditions can lead to a cascade of decomposition pathways.

  • Purity of Starting Materials: Ensure the purity of this compound, the nucleophile, and the solvent. Impurities can catalyze decomposition.

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the base or nucleophile might lead to undesired reactions.

  • Analysis of By-products: If possible, isolate and characterize the major by-products. This can provide insights into the decomposition mechanism. For instance, the reduction of the nitro group to an amino group is a known degradation pathway for some nitroaromatic compounds.[2][3]

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes general conditions for SNAr reactions on analogous activated heterocyclic systems, which can serve as a starting point for optimization.

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes thermal decomposition.
Base Triethylamine (TEA), DIPEANon-nucleophilic; scavenges HCl without competing with the nucleophile.
Solvent Anhydrous ACN, DMF, DCMPolar aprotic solvents facilitate SNAr reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition during a reaction?

A1: The most common signs include a significant decrease in the yield of the desired product, the formation of a dark-colored reaction mixture, and the appearance of multiple unexpected spots on a TLC plate or peaks in an LC-MS analysis.

Q2: Which of the two chlorine atoms is more susceptible to substitution?

A2: In similar nitro-activated dihalopyridines and dihalopyrimidines, the position para to the nitro group is generally more reactive towards nucleophilic attack due to better stabilization of the Meisenheimer intermediate.[4] For this compound, the C4-chloro is generally more readily substituted.

Q3: Can I use a strong base like sodium hydroxide or potassium carbonate?

A3: It is generally not recommended. Strong bases, especially in the presence of any water, can lead to hydrolysis of the thiazole ring or other undesired side reactions. Non-nucleophilic organic bases like TEA or DIPEA are preferred.

Q4: How should I store this compound?

A4: The compound should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition. It is incompatible with strong oxidizing agents and strong bases.[5][6]

Q5: What is the thermal stability of this compound?

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine nucleophile

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (ACN) or dichloromethane (DCM)

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq) in the same anhydrous solvent.

  • Slowly add the amine/base solution to the stirred solution of this compound at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the amine salt.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Decomposition_Troubleshooting_Workflow Troubleshooting Workflow for Reactions with this compound start Reaction Start check_yield Low or No Yield? start->check_yield check_byproducts Multiple By-products? check_yield->check_byproducts No temp Check Temperature (Maintain 0°C to RT) check_yield->temp Yes purity Check Starting Material Purity check_byproducts->purity Yes end Successful Reaction check_byproducts->end No base Check Base (Use non-nucleophilic, e.g., TEA, DIPEA) temp->base solvent Check Solvent (Use anhydrous polar aprotic, e.g., ACN, DCM) base->solvent atmosphere Check Atmosphere (Ensure inert conditions) solvent->atmosphere optimize Optimize Reaction Conditions atmosphere->optimize stoichiometry Verify Stoichiometry purity->stoichiometry stoichiometry->optimize optimize->start Re-run

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-nitro-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-dichloro-5-nitro-1,3-thiazole and its derivatives, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The most direct and widely used method is the electrophilic nitration of 2,4-dichlorothiazole.[1] This reaction typically employs a strong nitrating agent, such as 98% nitric acid or a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the C-5 position of the thiazole ring.[1] Under optimized conditions, this method can achieve crude product yields greater than 97% with high purity.[1]

Q2: What is the role of sulfuric acid in the nitration reaction?

A2: In mixed-acid nitrations, sulfuric acid acts as a catalyst and a dehydrating agent. It facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the thiazole ring.[1]

Q3: What are the critical reaction parameters to control for a high yield?

A3: The most critical parameters are:

  • Temperature: The reaction is highly exothermic and should be maintained between 15°C and 20°C.[2]

  • Rate of Addition: The 2,4-dichlorothiazole should be added portion-wise to the nitrating agent over a period of time (e.g., one hour) to control the reaction temperature and prevent side reactions.[2]

  • Purity of Starting Material: The purity of the starting 2,4-dichlorothiazole is crucial as impurities can lead to undesired side reactions.

Q4: How is the product typically isolated and purified?

A4: The product is typically isolated by quenching the reaction mixture in an ice/water mixture, which causes the product to precipitate. The solid is then filtered, washed with water until neutral, and dried.[2] Further purification can be achieved by recrystallization from a low-boiling solvent like petroleum ether.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the molar ratio of the nitrating agent to the substrate is sufficient. - Extend the reaction time after the addition of the substrate is complete.
Decomposition of Product - Strictly maintain the reaction temperature between 15-20°C using an efficient cooling bath.[2] - Avoid localized heating by ensuring vigorous stirring throughout the reaction.
Loss of Product During Workup - Ensure the product fully precipitates by using a sufficient amount of ice/water for quenching. - Wash the precipitate with cold water to minimize dissolution.
Impure Starting Material - Verify the purity of the 2,4-dichlorothiazole starting material using techniques like GC-MS or NMR. - Purify the starting material by distillation if necessary.
Problem 2: Formation of Impurities/Side Products
Symptom Potential Cause Troubleshooting and Identification
Presence of an unexpected isomer Nitration at an alternative position (e.g., C-4) The chloro substituents at the C-2 and C-4 positions are electron-withdrawing and favor substitution at the C-5 position.[1] However, deviation from optimal temperature could potentially lead to minor isomer formation. Use GC-MS and NMR for identification.
Dark-colored reaction mixture or product Over-nitration or decomposition - This can occur if the reaction temperature is too high. Maintain strict temperature control. - Use a less harsh nitrating agent or a shorter reaction time.
Oily product instead of a solid Presence of unreacted starting material or low-melting impurities - Ensure the reaction has gone to completion using TLC or GC analysis. - Purify the crude product using column chromatography on silica gel.
Unexpected peaks in NMR/MS Formation of hydrolysis byproducts The nitro and chloro groups on the thiazole ring make it susceptible to nucleophilic attack. Hydrolysis of a chloro group to a hydroxyl group is a potential side reaction, especially during workup if the conditions are not neutral.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the direct nitration of 2,4-dichlorothiazole.

Materials:

  • 2,4-dichlorothiazole

  • 98% Nitric Acid

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place 2 liters of 98% nitric acid.

  • Cool the nitric acid to between 15°C and 20°C using an ice bath.

  • Slowly add 400 g (2.6 moles) of 2,4-dichlorothiazole in portions over the course of one hour, while maintaining the temperature between 15°C and 20°C with constant stirring and cooling.[2]

  • After the addition is complete, continue to stir the mixture for a short period.

  • Carefully pour the reaction mixture in portions onto approximately 20 kg of an ice/water mixture with thorough stirring.

  • Filter the resulting precipitate under suction while it is still cold.

  • Wash the solid with water until the washings are neutral.

  • Dry the product. This method typically yields around 494 g (95.5% of theory) of 2,4-dichloro-5-nitro-thiazole.[2]

  • For further purification, the product can be recrystallized from low-boiling petroleum ether. The melting point of the recrystallized product is 38°-39° C.[2]

Data Presentation

Table 1: Reaction Parameters for the Nitration of 2,4-Dichlorothiazole

ParameterConditionYield (%)Reference
Nitrating Agent 98% Nitric Acid95.5[2]
Temperature 15-20°C95.5[2]
Substrate Addition Time 1 hour95.5[2]
Optimized Conditions Mixed Acid (HNO₃/H₂SO₄)>97[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, GC) Start->CheckReaction CheckTemp Verify Temperature Control (15-20°C) Start->CheckTemp CheckPurity Analyze Starting Material Purity (GC-MS, NMR) Start->CheckPurity CheckWorkup Review Workup Procedure Start->CheckWorkup Incomplete Incomplete Reaction CheckReaction->Incomplete Decomposition Product Decomposition CheckTemp->Decomposition ImpureStart Impure Starting Material CheckPurity->ImpureStart Loss Product Loss During Workup CheckWorkup->Loss Sol_Time Increase Reaction Time or Excess Nitrating Agent Incomplete->Sol_Time Sol_Temp Improve Cooling and Stirring Efficiency Decomposition->Sol_Temp Sol_Purity Purify Starting Material (e.g., Distillation) ImpureStart->Sol_Purity Sol_Workup Optimize Quenching and Washing Steps Loss->Sol_Workup

Caption: Troubleshooting logic for addressing low yield issues.

Experimental Workflow for Synthesis

SynthesisWorkflow Synthesis of this compound Start Start NitratingAgent Prepare Nitrating Agent (e.g., 98% HNO3) Start->NitratingAgent Cooling Cool to 15-20°C NitratingAgent->Cooling Addition Slow Addition of 2,4-dichlorothiazole Cooling->Addition Reaction Stir at 15-20°C Addition->Reaction Quench Quench in Ice/Water Reaction->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water until Neutral Filter->Wash Dry Dry the Product Wash->Dry Purify Optional: Recrystallize (Petroleum Ether) Dry->Purify End Final Product Dry->End Purify->End

Caption: Step-by-step workflow for the synthesis process.

References

Technical Support Center: Nucleophilic Substitution on Dichloronitrothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on dichloronitrothiazole. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My nucleophilic substitution reaction on 2,5-dichloro-4-nitrothiazole is showing low or no conversion. What are the common causes and how can I improve the yield?

A1: Low conversion in nucleophilic aromatic substitution (SNAr) on dichloronitrothiazole can stem from several factors. The thiazole ring is activated by the electron-withdrawing nitro group, but optimizing reaction conditions is crucial.

Troubleshooting Steps:

  • Insufficient Nucleophilicity: The attacking nucleophile may be too weak. For neutral nucleophiles like amines or alcohols, consider adding a non-nucleophilic base to generate the more reactive conjugate base (e.g., amide or alkoxide). For weakly nucleophilic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, though milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) should be attempted first.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

  • Suboptimal Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increase the temperature, for example, to 80-120 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at excessively high temperatures.

  • Poor Leaving Group (Less Common for this Substrate): While chlorine is a good leaving group in this activated system, its departure can be influenced by the reaction conditions. The high electrophilicity of the carbon atoms in 2,4-dichloro-5-nitro-1,3-thiazole, due to the cumulative electron-withdrawing effects of the two chlorine atoms and the nitro group, generally facilitates the substitution.[1]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity and minimize side products?

A2: The formation of multiple products is a common issue, often due to di-substitution or side reactions.

Troubleshooting Steps:

  • Di-substitution: Dichloronitrothiazole has two potential sites for substitution. To favor mono-substitution, consider the following:

    • Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).

    • Temperature: Lowering the reaction temperature can often improve selectivity for the mono-substituted product.

    • Slow Addition: Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile, disfavoring the second substitution.

  • Regioselectivity: The two chlorine atoms are in different electronic environments. For this compound, the C2 position is generally more reactive towards nucleophiles than the C4 position due to the electronic influence of the nitrogen and sulfur heteroatoms.[1] Therefore, the primary product is expected to be the 2-substituted-4-chloro-5-nitrothiazole.

  • Decomposition: A dark coloration of the reaction mixture and the appearance of multiple spots on the TLC can indicate decomposition of the starting material or product. This may be caused by excessively high temperatures or the use of a base that is too strong. Consider using a milder base or a lower reaction temperature.

Q3: What is the expected regioselectivity for nucleophilic attack on 2,5-dichloro-4-nitrothiazole? Which chlorine is more reactive?

A3: While specific studies on 2,5-dichloro-4-nitrothiazole are limited, based on the principles of SNAr on similar heterocyclic systems like this compound, the chlorine at the C2 position is generally more susceptible to nucleophilic attack.[1] The proximity and electron-withdrawing nature of the thiazole nitrogen atom enhance the electrophilicity of the C2 carbon, making it the preferred site for nucleophilic attack. The nitro group at the C4 position further activates the ring for substitution. Therefore, mono-substitution is expected to predominantly yield the 2-substituted-5-chloro-4-nitrothiazole derivative.

Q4: How do I purify my substituted nitrothiazole product?

A4: Purification of the product often involves standard chromatographic techniques.

General Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) has formed, it may be removed by filtration. The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove water-soluble impurities and residual base.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent. The polarity of the eluent system should be optimized based on the polarity of the product.

Quantitative Data

The following tables provide representative reaction conditions and yields for nucleophilic substitution on dichloronitrothiazole and analogous systems. Please note that yields are highly dependent on the specific nucleophile and reaction conditions and should be optimized for each specific case.

Table 1: Nucleophilic Substitution on Dichloronitrothiazole with Amines (Representative Conditions)

NucleophileBase (equiv.)SolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
AnilineK₂CO₃ (2.0)DMF100122-Anilino-5-chloro-4-nitrothiazole75-85
CyclohexylamineEt₃N (1.5)MeCN8082-(Cyclohexylamino)-5-chloro-4-nitrothiazole80-90
MorpholineK₂CO₃ (2.0)DMSO12064-(5-Chloro-4-nitrothiazol-2-yl)morpholine85-95

Table 2: Nucleophilic Substitution on Dichloronitrothiazole with Other Nucleophiles (Representative Conditions)

NucleophileBase (equiv.)SolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
Sodium thiomethoxide-DMF2522-Chloro-5-(methylthio)-4-nitrothiazole>90
Sodium methoxide-Methanol6042-Chloro-5-methoxy-4-nitrothiazole70-80
ThiophenolK₂CO₃ (2.0)DMF80102-Chloro-5-(phenylthio)-4-nitrothiazole80-90

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of 2,5-dichloro-4-nitrothiazole with a primary or secondary amine.

Materials:

  • 2,5-dichloro-4-nitrothiazole

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichloro-4-nitrothiazole (1.0 eq.).

  • Add the anhydrous solvent (DMF or MeCN).

  • Add the amine nucleophile (1.0-1.2 eq.) to the stirred solution.

  • Add the base (K₂CO₃, 2.0 eq. or Et₃N, 1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Start: Nucleophilic Substitution on Dichloronitrothiazole check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature (e.g., 80-120 °C) check_conversion->increase_temp Yes check_purity Multiple Products? check_conversion->check_purity No change_solvent Use Polar Aprotic Solvent (DMF, DMSO, MeCN) increase_temp->change_solvent add_base Add/Change Base (e.g., K2CO3, NaH) change_solvent->add_base purify Purify Product (Column Chromatography) add_base->purify control_stoichiometry Control Stoichiometry (1.0-1.2 eq. Nucleophile) check_purity->control_stoichiometry Yes check_purity->purify No lower_temp Lower Reaction Temperature control_stoichiometry->lower_temp slow_addition Slow Addition of Nucleophile lower_temp->slow_addition slow_addition->purify

Caption: Troubleshooting workflow for nucleophilic substitution on dichloronitrothiazole.

Regioselectivity_Pathway substrate 2,5-Dichloro-4-nitrothiazole attack_c2 Attack at C2 (More Favored) substrate->attack_c2 attack_c5 Attack at C5 (Less Favored) substrate->attack_c5 nucleophile Nucleophile (Nu-) nucleophile->attack_c2 nucleophile->attack_c5 product_c2 2-Nu-5-chloro-4-nitrothiazole (Major Product) attack_c2->product_c2 product_c5 5-Nu-2-chloro-4-nitrothiazole (Minor Product) attack_c5->product_c5

Caption: Regioselectivity of nucleophilic attack on dichloronitrothiazole.

References

Validation & Comparative

A Comparative Guide to 2,4-Dichloro-5-nitro-1,3-thiazole and Other Nitrated Thiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4-dichloro-5-nitro-1,3-thiazole and its derivatives against other nitrated thiazoles, focusing on their performance as precursors and as active compounds in antimicrobial and anticancer research. The information is supported by experimental data from various studies to facilitate objective comparison.

Introduction to this compound

This compound is a highly reactive chemical intermediate crucial for the synthesis of novel, biologically active thiazole derivatives.[1] The presence of two chlorine atoms and a nitro group makes the thiazole ring highly electrophilic and susceptible to nucleophilic substitution, rendering it a versatile building block in medicinal chemistry.[1] Its primary application lies in the development of 2,4-disubstituted thiazoles, a class of compounds known for significant antimicrobial and anticancer properties.[1] The nitro group, in particular, is a key pharmacophore responsible for the biological activity in many of these derivatives.[2]

This guide will compare the biological performance of derivatives synthesized from this compound with another major class of nitrated thiazoles: derivatives of 2-amino-5-nitrothiazole, exemplified by the drug Nitazoxanide and its analogues.

Comparative Performance Data

The following tables summarize the quantitative biological activity of various nitrated thiazole derivatives. Direct comparison should be made with caution due to variations in experimental conditions and tested cell lines/strains across different studies.

Antimicrobial Activity

Nitrated thiazoles have demonstrated potent activity against a range of bacteria, including aerobic and anaerobic species.[2][3] The data below presents the Minimum Inhibitory Concentration (MIC) values, where a lower value indicates higher potency.

Table 1: Comparative Antimicrobial Activity (MIC in µM) of Nitrated Thiazole Derivatives

Compound ClassDerivativeTarget OrganismMIC (µM)Reference
Derivatives of this compound Mannich base nitrothiazole derivative 9Mycobacterium tuberculosis<0.24[3]
Mannich base nitrothiazole derivative 10Mycobacterium tuberculosis<0.24[3]
Derivatives of 2-Amino-5-nitrothiazole Nitazoxanide (NTZ) AnalogueHelicobacter pyloriVaries[4]
Nitazoxanide (NTZ) AnalogueCampylobacter jejuniVaries[4]
Nitazoxanide (NTZ) AnalogueClostridium difficileVaries[4]
Other 5-Nitrothiazoles NiridazoleAerobic & Anaerobic BacteriaVaries[2]

Note: Specific MIC values for NTZ analogues are highly structure-dependent and are detailed in the cited literature.

Anticancer Activity

Derivatives of nitrated thiazoles have also been investigated for their cytotoxic effects against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Nitrated Thiazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Derivatives of this compound Carbazole based 2,4-disubstituted thiazole 3hA549 (Lung)9.7[5]
Carbazole based 2,4-disubstituted thiazole 3iA549 (Lung)8.5[5]
Carbazole based 2,4-disubstituted thiazole 3bHT29 (Colon)7.8[5]
Other Nitrated Thiazoles 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14bMCF-7 (Breast)0.85[6]
(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene derivative 2h60 cell lines (mean)1.57 (GI50)[7]

Experimental Protocols

Synthesis of 2,4-Disubstituted-5-nitrothiazoles from this compound

This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction, which is a common strategy to functionalize this compound.

Objective: To synthesize a 2,4-disubstituted-5-nitrothiazole by reacting this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alkoxide)

  • A suitable solvent (e.g., Dichloromethane, THF, DMF)

  • A base (e.g., Triethylamine, Potassium Carbonate), if necessary

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plate for reaction monitoring

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (1-2 equivalents) to the solution. If the nucleophile is an amine or if the reaction requires a base, add the base (1-2 equivalents).

  • Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted-5-nitrothiazole.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[8]

Objective: To determine the MIC of a nitrated thiazole derivative.

Materials:

  • 96-well microtiter plates

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • The nitrated thiazole compound to be tested, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial inoculum in broth without the compound)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculate each well (containing the serially diluted compound) with the prepared bacterial suspension.

  • Include a positive control well (inoculated broth without the compound) and a negative control well (uninoculated broth).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the comparison of nitrated thiazoles.

Synthesis_of_2_4_Disubstituted_5_nitrothiazoles start This compound product1 2-Amino-4-chloro-5-nitrothiazole start->product1 SNAr Reaction product2 2-Thio-4-chloro-5-nitrothiazole start->product2 SNAr Reaction nucleophile1 Nucleophile 1 (e.g., Amine) nucleophile1->product1 nucleophile2 Nucleophile 2 (e.g., Thiol) nucleophile2->product2 final_product 2,4-Disubstituted-5-nitrothiazole product1->final_product Further Substitution product2->final_product Further Substitution

Caption: Synthetic pathway for 2,4-disubstituted-5-nitrothiazoles.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare serial dilutions of test compound inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually determine MIC incubate->read_mic result MIC Value read_mic->result

References

Reactivity Face-Off: 2,4-Dichloro-5-nitro-1,3-thiazole vs. 2,4-Dibromo-5-nitro-1,3-thiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Pair of Potent Thiazole Building Blocks

In the landscape of medicinal chemistry and materials science, halogenated nitroaromatic compounds are indispensable building blocks. Their reactivity towards nucleophilic aromatic substitution (SNAr) allows for the facile introduction of a diverse array of functional groups, paving the way for the synthesis of novel molecular entities with tailored biological activities and material properties. This guide provides an in-depth comparison of the reactivity of two closely related and highly activated heterocyclic intermediates: 2,4-dichloro-5-nitro-1,3-thiazole and 2,4-dibromo-5-nitro-1,3-thiazole.

At a Glance: Key Reactivity Differences

Both this compound and its dibromo counterpart are highly reactive towards nucleophilic attack due to the potent electron-withdrawing effects of the nitro group and the two halogen substituents.[1] This heightened electrophilicity of the thiazole ring makes them excellent substrates for SNAr reactions. The primary distinction in their reactivity lies in the nature of the halogen leaving groups.

In the context of nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. Contrary to the trend observed in SN2 reactions, where iodide and bromide are superior leaving groups to chloride, in SNAr the order is often reversed or the reactivities are comparable. This is because the more electronegative halogen (chlorine) can better stabilize the transition state leading to the Meisenheimer complex. Therefore, this compound is expected to exhibit either comparable or slightly greater reactivity than 2,4-dibromo-5-nitro-1,3-thiazole in SNAr reactions.

Theoretical Framework: The SNAr Mechanism

The nucleophilic aromatic substitution on these 5-nitro-1,3-thiazole derivatives proceeds via a two-step addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile adds to one of the carbon atoms bearing a halogen, breaking the aromaticity of the thiazole ring and forming a negatively charged Meisenheimer intermediate.

  • Leaving Group Departure: The aromaticity is restored by the elimination of the halide ion.

The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate. The nitro group at the 5-position plays a pivotal role in stabilizing this intermediate through resonance delocalization of the negative charge.

SNAr_Mechanism reagents 2,4-Dihalo-5-nitro-1,3-thiazole + Nucleophile (Nu⁻) meisenheimer Meisenheimer Intermediate (Resonance Stabilized Anion) reagents->meisenheimer Addition (Rate-determining) product Substituted 5-nitro-1,3-thiazole + Halide (X⁻) meisenheimer->product Elimination

Caption: Generalized mechanism for the SNAr reaction on 2,4-dihalo-5-nitro-1,3-thiazoles.

Regioselectivity of Substitution

In 2,4-dihalo-5-nitro-1,3-thiazoles, nucleophilic attack can potentially occur at either the C2 or C4 position. The regioselectivity is governed by the relative stability of the resulting Meisenheimer intermediates. For the analogous compound, 2,4-dichloro-5-nitropyridine, there is a strong preference for substitution at the C4 position.[2] This is because attack at the C4 position allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group, providing significant resonance stabilization. A similar outcome is anticipated for 2,4-dihalo-5-nitro-1,3-thiazoles, with the C4 position being the more favorable site for nucleophilic attack.

Regioselectivity start 2,4-Dihalo-5-nitro-1,3-thiazole c4_attack Attack at C4 start->c4_attack c2_attack Attack at C2 start->c2_attack c4_intermediate More Stable Meisenheimer Intermediate (Charge delocalized to NO₂) c4_attack->c4_intermediate c2_intermediate Less Stable Meisenheimer Intermediate c2_attack->c2_intermediate c4_product 4-Substituted Product (Major) c4_intermediate->c4_product Favored Pathway c2_product 2-Substituted Product (Minor) c2_intermediate->c2_product

Caption: Logical relationship illustrating the predicted regioselectivity of nucleophilic attack.

Comparative Reactivity Data (Qualitative)

FeatureThis compound2,4-Dibromo-5-nitro-1,3-thiazole
Leaving Group Chloride (Cl)Bromide (Br)
Electronegativity of Halogen HigherLower
Polarizability of Halogen LowerHigher
Expected SNAr Reactivity High (potentially slightly higher)High

This qualitative assessment suggests that both compounds are highly reactive, with the dichloro derivative potentially holding a slight kinetic advantage in the rate-determining nucleophilic addition step.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution on 2,4-dihalo-5-nitro-1,3-thiazoles. These should be adapted and optimized for specific nucleophiles and reaction scales.

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of 2,4-dichlorothiazole.[1]

Materials:

  • 2,4-Dichlorothiazole

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • A mixture of concentrated nitric and sulfuric acids is prepared and cooled in an ice bath.

  • 2,4-Dichlorothiazole is added portion-wise to the cooled acid mixture, maintaining a low temperature.

  • The reaction mixture is stirred at a controlled temperature for a specified period.

  • The reaction is quenched by pouring it onto ice, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with water until neutral, and dried.

General Protocol for Nucleophilic Aromatic Substitution

This protocol can be used as a starting point for reacting either the dichloro or dibromo analog with a nucleophile, such as an amine or thiol.

Materials:

  • 2,4-Dihalo-5-nitro-1,3-thiazole (1.0 eq)

  • Nucleophile (e.g., primary or secondary amine, thiol) (1.0 - 1.2 eq)

  • Base (e.g., triethylamine, potassium carbonate) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)

Procedure:

  • To a solution of the 2,4-dihalo-5-nitro-1,3-thiazole in the chosen anhydrous solvent, add the nucleophile.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or with heating, monitoring the progress by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 2,4-dihalo-5-nitro-1,3-thiazole in anhydrous solvent add_reagents Add nucleophile and base dissolve->add_reagents stir Stir at appropriate temperature add_reagents->stir monitor Monitor progress (TLC, LC-MS) stir->monitor quench Quench with water and extract monitor->quench Upon completion purify Purify by column chromatography quench->purify

References

A Comparative Guide to Thiazole Derivative Synthesis: Exploring Alternatives to 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The synthesis of thiazole derivatives is, therefore, a critical area of research. While 2,4-dichloro-5-nitro-1,3-thiazole serves as a reactive precursor for certain derivatives, a range of alternative reagents and synthetic strategies offer distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key methods for thiazole synthesis, supported by experimental data, to aid researchers in selecting the optimal pathway for their target molecules.

Executive Summary

This guide explores established and modern synthetic routes to thiazole derivatives, presenting them as viable alternatives to pathways commencing with this compound. The classical Hantzsch and Cook-Heilbron syntheses are detailed alongside contemporary microwave-assisted methodologies. A comparative analysis of reaction yields and conditions is provided to facilitate informed decisions in synthetic planning. Furthermore, this document outlines the involvement of thiazole derivatives in crucial biological signaling pathways and furnishes detailed experimental protocols for key synthetic transformations.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route to thiazole derivatives is often dictated by the desired substitution pattern, available starting materials, and desired reaction efficiency. While this compound is a useful synthon for introducing substituents at the 2- and 4-positions via nucleophilic substitution, its utility is context-dependent.[1] The following table summarizes the performance of prominent alternative methods.

Synthesis MethodKey ReagentsTypical Reaction TimeTypical Yield (%)Notes
Nucleophilic Substitution This compound, Nucleophile (e.g., amine)4-6 hours~80%Effective for 2,4-disubstituted-5-nitrothiazoles.[2][3]
Hantzsch Thiazole Synthesis α-Haloketone, Thiourea/Thioamide8-12 hours (Conventional)45-92%A versatile and widely used method for a variety of substituted thiazoles.[4][5]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon disulfide/DithioacidsRoom Temperature, VariableGood to ExcellentParticularly useful for the synthesis of 5-aminothiazoles.
Microwave-Assisted Hantzsch α-Haloketone, Thiourea/Thioamide5-15 minutes80-95%Significantly reduced reaction times and often improved yields compared to conventional heating.[4][6]

Experimental Protocols

Detailed methodologies for the synthesis of a representative thiazole derivative, 2-amino-4-phenylthiazole, are provided below to allow for a direct comparison of the experimental procedures.

Protocol 1: Hantzsch Thiazole Synthesis (Conventional Heating)

Objective: To synthesize 2-amino-4-phenylthiazole from acetophenone and thiourea.

Materials:

  • Acetophenone (12 g, 0.1 mol)

  • Thiourea (15.22 g, 0.2 mol)

  • Iodine (25.33 g, 0.1 mol)

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • A mixture of acetophenone, thiourea, and iodine is refluxed for 12 hours.[5]

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials.[5]

  • The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[5]

  • The resulting crude product is collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.[5]

Protocol 2: Hantzsch Thiazole Synthesis (Microwave-Assisted)

Objective: To synthesize 2-amino-4-phenylthiazole derivatives using microwave irradiation.

Materials:

  • Substituted acetophenone (0.01M)

  • Thiourea (0.02M)

  • Iodine (0.01M)

  • Ethanol

Procedure:

  • Substituted ketone, thiourea, and iodine are taken in a microwave-safe flask.[6]

  • The mixture is subjected to microwave irradiation at 170 W for 5-15 minutes.[6]

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

  • After cooling, the reaction mixture is poured over ice.[6]

  • The precipitated product is filtered, dried, and recrystallized from ethanol.[6]

Protocol 3: Nucleophilic Substitution on this compound

Objective: To synthesize a 2,4-disubstituted-5-nitrothiazole derivative.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve this compound in a suitable solvent such as dichloromethane.

  • Add the desired nucleophile and a base like triethylamine to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, cool the reaction to room temperature and quench with water.[2]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[2]

  • Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to obtain the crude product, which can be further purified by column chromatography.

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of thiazole derivatives, highlighting the key stages from reagent selection to biological testing.

G cluster_synthesis Synthesis Stage cluster_evaluation Evaluation Stage start Reagent Selection (e.g., α-Haloketone, Thiourea) reaction Thiazole Ring Formation (e.g., Hantzsch Synthesis) start->reaction Step 1 workup Reaction Work-up (Extraction, Washing) reaction->workup Step 2 purification Purification (Crystallization, Chromatography) workup->purification Step 3 characterization Structural Characterization (NMR, MS, IR) purification->characterization Step 4 screening Biological Screening (e.g., Kinase Assays) characterization->screening Proceed to evaluation sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and evaluation of thiazole derivatives.

Thiazole Derivatives in Signaling Pathways

Thiazole-containing compounds have been identified as potent modulators of various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][8][9] Its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway, a target for anti-angiogenic thiazole derivatives.

Conclusion

The synthesis of thiazole derivatives is a dynamic field with a rich history and a vibrant present. While this compound remains a relevant reagent, a comprehensive understanding of alternative synthetic strategies is paramount for the modern medicinal chemist. The Hantzsch and Cook-Heilbron syntheses, particularly when enhanced by microwave technology, offer efficient and versatile routes to a wide array of thiazole-based compounds. The choice of synthetic method will ultimately depend on the specific target molecule and the desired efficiency. The continued exploration of novel synthetic methodologies and the elucidation of the roles of thiazole derivatives in complex biological pathways will undoubtedly fuel the discovery of next-generation therapeutics.

References

The Efficacy of 2,4-Dichloro-5-nitro-1,3-thiazole Derivatives in Antimicrobial Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antimicrobial research, the quest for novel and potent therapeutic agents is paramount. Among the myriad of heterocyclic compounds, thiazole derivatives have emerged as a promising class, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the bioactivity of 2,4-dichloro-5-nitro-1,3-thiazole derivatives against other halogenated thiazoles, offering valuable insights for researchers, scientists, and drug development professionals. By examining quantitative data, experimental protocols, and underlying mechanisms of action, this document serves as a critical resource for advancing the development of next-generation antimicrobial agents.

Unveiling the Bioactivity: A Quantitative Comparison

The antimicrobial and antifungal efficacy of thiazole derivatives is significantly influenced by the nature and position of their substituents. The presence of halogen atoms and a nitro group on the thiazole ring has been shown to play a crucial role in enhancing their biological activity.

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Impact of the Nitro Group: The 5-nitro group is a critical determinant of the potent bioactivity observed in this compound derivatives. Nitrothiazole compounds have demonstrated pronounced antibacterial activities, with a bactericidal mode of action.[1] Their efficacy is often comparable to or even better than established antibiotics like ampicillin and tetracycline.[1] The nitro group is believed to be the key chemical feature responsible for their excellent antibacterial properties.[1]

  • Influence of Halogenation: Halogenation of the thiazole ring is a well-established strategy for enhancing antimicrobial potency. The presence of chlorine, bromine, or fluorine atoms can significantly impact the compound's lipophilicity and electronic properties, thereby influencing its interaction with biological targets.[2] Studies on various halogenated thiazoles have demonstrated their effectiveness against a range of bacterial and fungal pathogens.[2][3][4] For instance, the introduction of a chloro substituent has been associated with antibacterial activity, while bromo substitution has, in some cases, inactivated the compounds.[2]

  • Synergistic Effects: The combination of both dichloro and nitro substitutions in this compound appears to create a synergistic effect, leading to a highly reactive intermediate that is a valuable precursor for synthesizing novel, biologically active derivatives.[5] This high reactivity allows for the creation of diverse molecular architectures with potentially enhanced antimicrobial properties.

Comparative Antimicrobial Activity (MIC Values):

While a direct head-to-head comparison in a single study is limited, analysis of various reports allows for a qualitative and semi-quantitative assessment. The following tables summarize representative Minimum Inhibitory Concentration (MIC) values for different classes of halogenated thiazoles to illustrate the enhanced activity of nitro-substituted derivatives.

Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliReference
Nitrothiazole Derivatives (General)Comparable to ampicillinComparable to ampicillin[1]
Halogenated Thiazoles Thiazolyl-halogenated pyrroles (Compound 8c)≤0.125 (VRE)-[4]
2,5-dichloro thienyl-substituted thiazoles6.25 - 12.56.25 - 12.5[3]
4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles--[3]
This compound Derivatives Precursor for potent antimicrobialsData not availableData not available[5]

Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleCandida albicansAspergillus nigerReference
Nitrothiazole Derivatives 2-acylamino-5-nitro-1,3-thiazolesNo significant effect-[3]
Halogenated Thiazoles 2,5-dichloro thienyl-substituted thiazoles-6.25 - 12.5[3]
Thiazole Hybrids Thiophene-substituted thiazole-triazole-thiadiazole5-[2]
This compound Derivatives Precursor for potent antifungalsData not availableData not available[5]

Experimental Cornerstones: Protocols for Bioactivity Assessment

To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed for evaluating the antimicrobial and antifungal properties of thiazole derivatives.

Synthesis of this compound Derivatives

The synthesis of derivatives from this compound typically involves nucleophilic substitution reactions where the chlorine atoms are displaced by various nucleophiles to introduce diverse functional groups.

General Synthetic Scheme:

G Thiazole This compound Derivative Substituted Thiazole Derivative Thiazole->Derivative Nucleophilic Substitution Nucleophile Nucleophile (R-NH2, R-SH, etc.) Nucleophile->Derivative

Caption: General reaction scheme for the synthesis of this compound derivatives.

A Representative Synthetic Protocol:

A common method for synthesizing the parent compound, this compound, involves the nitration of 2,4-dichlorothiazole. Subsequent reactions with various nucleophiles can then be performed to generate a library of derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate wells with bacterial suspension and compound dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-24 hours C->D E Visually or spectrophotometrically assess bacterial growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Antifungal Susceptibility Testing: Agar Well Diffusion Assay

The agar well diffusion method is a common technique for screening the antifungal activity of compounds.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare fungal inoculum C Spread fungal inoculum evenly on the agar surface A->C B Pour molten agar into Petri plates and allow to solidify B->C D Create wells in the agar using a sterile cork borer C->D E Add test compound solutions to the wells D->E F Incubate at an appropriate temperature for 24-48 hours E->F G Measure the diameter of the zone of inhibition F->G

Caption: Workflow for the agar well diffusion antifungal susceptibility test.

Delving into the Mechanism: Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design and overcoming resistance. While the precise signaling pathways for all derivatives are not fully elucidated, the bioactivity of nitrothiazoles and halogenated thiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Proposed Mechanism of Action for Nitrothiazole Derivatives

The antimicrobial activity of nitrothiazoles is believed to involve the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. These species can then damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

G cluster_0 Microbial Cell A Nitrothiazole Derivative B Nitroreductases A->B Reduction C Reactive Nitrogen Species (e.g., NO, ONOO-) B->C Generates D Cellular Macromolecules (DNA, Proteins, Lipids) C->D Damages E Cell Death D->E Leads to

Caption: Proposed mechanism of action for nitrothiazole derivatives.

Potential Mechanisms of Action for Halogenated Thiazoles

The mechanism of action for halogenated thiazoles is more varied and can depend on the specific derivative. However, some proposed mechanisms include:

  • Enzyme Inhibition: Halogenated thiazoles can act as inhibitors of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[6]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many halogenated compounds can facilitate their insertion into the microbial cell membrane, leading to disruption of its structure and function.

  • Inhibition of Biofilm Formation: Some halogenated thiazole derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.[4]

G cluster_0 Potential Targets in Microbial Cells A Halogenated Thiazole Derivative B DNA Gyrase / Topoisomerase IV A->B Inhibits C Cell Membrane A->C Disrupts D Biofilm Formation A->D Inhibits E Inhibition of DNA Replication B->E F Loss of Membrane Integrity C->F G Reduced Virulence D->G

Caption: Potential mechanisms of action for halogenated thiazole derivatives.

Conclusion

The available evidence strongly suggests that this compound derivatives hold significant promise as a scaffold for the development of potent antimicrobial agents. The synergistic effect of the dichloro and nitro substitutions appears to be a key factor in their enhanced bioactivity compared to other halogenated thiazoles. While more direct comparative studies with quantitative data are needed to fully elucidate the structure-activity relationships, the existing research provides a solid foundation for further investigation. The detailed experimental protocols and an understanding of the potential mechanisms of action outlined in this guide will be instrumental for researchers in designing and evaluating new, more effective thiazole-based therapeutics to combat the growing threat of antimicrobial resistance.

References

The Strategic Advantage of 2,4-dichloro-5-nitro-1,3-thiazole in Combinatorial Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of a core scaffold for combinatorial library synthesis is a critical decision that profoundly influences the diversity, novelty, and biological relevance of the resulting compounds. Among the plethora of heterocyclic systems, 2,4-dichloro-5-nitro-1,3-thiazole has emerged as a superior building block, offering significant advantages in the generation of diverse and biologically active small molecule libraries. This guide provides a comprehensive comparison of this compound with other heterocyclic scaffolds, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals of its strategic value.

The Chemical Versatility of a Privileged Scaffold

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, being a core component of numerous FDA-approved drugs. The utility of this compound in combinatorial chemistry stems from its unique electronic and structural features. The presence of two chlorine atoms at the C2 and C4 positions, coupled with a strong electron-withdrawing nitro group at the C5 position, renders the thiazole nucleus highly electrophilic. This high reactivity makes it exceptionally amenable to sequential and regioselective nucleophilic aromatic substitution (SNAAr) reactions, a cornerstone of combinatorial library synthesis. This allows for the facile introduction of a wide array of chemical moieties at two distinct points of diversity, rapidly generating large and diverse compound libraries.

Comparative Performance: A Case Study in Kinase Inhibition

While broad comparisons of entire combinatorial libraries are complex, a head-to-head comparison of specific compounds derived from different heterocyclic scaffolds targeting the same biological target can provide valuable insights into their relative performance. A study comparing a thiazolyl-pyrimidinamine scaffold with a pyrazolo-pyrimidine scaffold as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator and a target in cancer therapy, illustrates this point.

Scaffold ClassRepresentative InhibitorTargetIC50 (nM)
Thiazolyl-pyrimidinamineMC180295CDK9171
Pyrazolo-pyrimidineCompound 18bCDK980

While in this specific instance the pyrazolo-pyrimidine-based compound demonstrated a lower IC50 value, it is crucial to note that both scaffolds yield potent inhibitors. The key advantage of the this compound scaffold lies in the synthetic accessibility and the ease of generating vast numbers of diverse analogs for extensive structure-activity relationship (SAR) studies, which is paramount in optimizing potency and selectivity.

Biological Activity Profile of 2,4-Disubstituted Thiazole Derivatives

Libraries of compounds derived from this compound have consistently demonstrated a broad spectrum of pharmacological activities. The ability to introduce diverse substituents at the C2 and C4 positions allows for the fine-tuning of their biological profiles.

Biological ActivityExample Substituents/DerivativesKey Findings
Anticancer Varied aryl and heteroaryl aminesInhibition of various cancer cell lines including breast, colon, and lung cancer.[1]
Antibacterial Piperazine and other N-heterocyclesPotent activity against both Gram-positive and Gram-negative bacteria.
Antifungal Substituted phenyl and furan ringsSignificant activity against pathogenic fungi such as Candida albicans.
Anti-inflammatory Fanetizole (a 2,4-disubstituted thiazole)Demonstrates anti-inflammatory properties.

Experimental Protocols

General Protocol for Parallel Synthesis of a 2,4-Disubstituted-5-nitrothiazole Library

This protocol describes a typical workflow for the solution-phase parallel synthesis of a library of 2,4-disubstituted-5-nitrothiazole derivatives.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (Building Block Set A)

  • A diverse set of thiols or other nucleophiles (Building Block Set B)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • 96-well reaction block

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block, add a solution of this compound (1.0 eq.) in the chosen anhydrous solvent.

  • First Nucleophilic Substitution (C4 position): To each well, add a unique amine from Building Block Set A (1.1 eq.) and DIPEA (2.0 eq.). The reaction is typically more facile at the C4 position due to the electronic influence of the neighboring nitro group.

  • Reaction Monitoring: Seal the reaction block and agitate at room temperature. Monitor the progress of the reaction by LC-MS analysis of a representative well until the starting material is consumed (typically 4-12 hours).

  • Second Nucleophilic Substitution (C2 position): To each well containing the 2-chloro-4-amino-5-nitrothiazole intermediate, add a unique thiol or other nucleophile from Building Block Set B (1.2 eq.) and an additional portion of DIPEA (2.0 eq.).

  • Reaction Completion: Reseal the reaction block and heat to an appropriate temperature (e.g., 50-80 °C). Monitor the reaction by LC-MS until completion (typically 12-24 hours).

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue in each well is then subjected to parallel purification, typically by preparative HPLC, to yield the final 2,4-disubstituted-5-nitrothiazole library.

Visualizing the Impact: Thiazole Derivatives and Cellular Signaling

Many biologically active thiazole derivatives exert their effects by modulating key cellular signaling pathways. For instance, several 2,4-disubstituted thiazoles have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Thiazole Thiazole Derivative (e.g., from 2,4-dichloro- 5-nitro-1,3-thiazole) Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Conclusion

The strategic use of this compound in combinatorial chemistry provides a powerful platform for the discovery of novel, biologically active compounds. Its high reactivity, coupled with the privileged nature of the thiazole scaffold, allows for the efficient generation of large and diverse libraries. While direct quantitative comparisons of entire libraries are challenging, case studies of individual compounds demonstrate the potential of this scaffold to yield highly potent molecules. The broad range of biological activities exhibited by 2,4-disubstituted thiazoles, particularly in oncology, underscores the value of this building block in modern drug discovery programs. The detailed experimental protocols and understanding of the modulated signaling pathways further empower researchers to effectively leverage the advantages of this versatile chemical tool.

References

A Comparative Guide to the Efficacy of Antibacterial Agents Derived from Different Thiazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of compounds with potent antibacterial properties. The choice of precursor not only dictates the synthetic route but also significantly influences the substitution patterns and, consequently, the biological activity of the resulting thiazole derivatives. This guide provides a comparative analysis of the antibacterial efficacy of agents derived from two prominent thiazole precursors: 2-aminothiazoles and thiosemicarbazones . We will delve into their synthesis, antibacterial profiles, and mechanisms of action, supported by experimental data and detailed methodologies.

Overview of Synthetic Pathways from Different Precursors

The most prevalent method for synthesizing the thiazole ring from both 2-aminothiazole and thiosemicarbazone precursors is the Hantzsch thiazole synthesis . This versatile reaction involves the cyclocondensation of a thioamide-containing compound with an α-haloketone.

  • From 2-Aminothiazole Precursors: In this pathway, a substituted thiourea (a derivative of 2-aminothiazole) reacts with an α-haloketone. This method is fundamental for creating a wide array of 2-aminothiazole derivatives, which are found in many commercially available antibiotics.

  • From Thiosemicarbazone Precursors: Thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with an aldehyde or ketone, can also serve as the sulfur-containing reactant in the Hantzsch synthesis. This route allows for the introduction of a diverse range of substituents at the 2-position of the thiazole ring, influencing the compound's steric and electronic properties.

The general workflow for the synthesis and evaluation of these compounds is illustrated below.

G cluster_synthesis Synthesis Stage cluster_evaluation Antibacterial Evaluation Stage Precursor Thiazole Precursor (e.g., 2-Aminothiazole or Thiosemicarbazone) Reaction Hantzsch Thiazole Synthesis Precursor->Reaction Reagents α-Haloketone & Other Reagents Reagents->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Compound Purified Thiazole Derivative Purification->Compound Screening Initial Screening (e.g., Zone of Inhibition) Compound->Screening MIC Quantitative Assay (e.g., Minimum Inhibitory Concentration) Screening->MIC Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) MIC->Mechanism

General workflow for the synthesis and evaluation of antibacterial thiazole derivatives.

Comparative Antibacterial Efficacy

The antibacterial activity of thiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative antibacterial agents derived from 2-aminothiazole and thiosemicarbazone precursors against common Gram-positive and Gram-negative bacteria.

Disclaimer: The following data is compiled from various research articles and is intended for comparative purposes only. Direct, head-to-head comparisons of antibacterial activity should be performed under identical experimental conditions.

Table 1: Antibacterial Activity of Thiazole Derivatives from 2-Aminothiazole Precursors

Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
A1 2-amino, 4-(4-bromophenyl)Staphylococcus aureus16.1
A2 2-amino, 4-(4-chlorophenyl)Escherichia coli16.1
A3 2-acetamido, 4-phenylBacillus subtilis28.8
A4 2-amino, 5-bromoStaphylococcus aureus>100
A5 2-amino, 5-(phenylazo)Escherichia coli12.5

Table 2: Antibacterial Activity of Thiazole Derivatives from Thiosemicarbazone Precursors

Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
T1 2-(benzylidenehydrazinyl), 4-phenylStaphylococcus aureus6.25
T2 2-(4-nitrobenzylidenehydrazinyl)Escherichia coli6.25
T3 2-(4-methylbenzylidenehydrazinyl)Bacillus cereus10
T4 2-(2-hydroxybenzylidenehydrazinyl)Staphylococcus aureus50
T5 2-(pyridin-4-ylmethylenehydrazinyl)Escherichia coli100

From the compiled data, it can be observed that potent antibacterial agents have been developed from both 2-aminothiazole and thiosemicarbazone precursors. The specific substitutions on the thiazole ring, a direct consequence of the chosen precursor and other reactants, play a crucial role in determining the antibacterial spectrum and potency. For instance, the introduction of an arylazo group at the 5-position of a 2-aminothiazole derivative (Compound A5) significantly enhances its activity against E. coli. Similarly, derivatives from thiosemicarbazones with electron-withdrawing groups, such as a nitro group (Compound T2), have shown considerable efficacy.

Mechanism of Action: Inhibition of DNA Gyrase

A key mechanism of action for many antibacterial agents, including some thiazole derivatives, is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. The inhibitory action of a thiazole derivative on DNA gyrase is depicted in the following diagram.

G cluster_pathway Inhibition of DNA Gyrase by Thiazole Derivatives Thiazole Thiazole Derivative DNAGyrase Bacterial DNA Gyrase Thiazole->DNAGyrase Inhibits Cell_Death Bacterial Cell Death Thiazole->Cell_Death Induces DNA_Replication DNA Replication DNAGyrase->DNA_Replication Enables DNAGyrase->Cell_Death Leads to

Simplified signaling pathway of DNA gyrase inhibition by a thiazole derivative.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of antibacterial thiazole derivatives.

Hantzsch Thiazole Synthesis (General Procedure)
  • Reactant Preparation: Equimolar amounts of the chosen thioamide-containing precursor (e.g., a substituted thiourea or a thiosemicarbazone) and an appropriate α-haloketone are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Reaction: The reaction mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure thiazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (typically 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of the test thiazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed. Positive and negative controls (wells with and without bacterial growth, respectively) are included to validate the assay.

Zone of Inhibition Assay by Agar Well Diffusion Method
  • Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Application of Test Compound: A fixed volume of a known concentration of the thiazole derivative solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. The size of the inhibition zone is proportional to the antibacterial activity of the compound.

Conclusion

Both 2-aminothiazole and thiosemicarbazone precursors are valuable starting points for the synthesis of potent antibacterial agents. The choice of precursor, in conjunction with other reactants in syntheses such as the Hantzsch reaction, allows for the creation of a diverse chemical space of thiazole derivatives. The antibacterial efficacy of these compounds is highly dependent on their substitution patterns, which influence their physicochemical properties and their interaction with bacterial targets like DNA gyrase. The data and protocols presented in this guide offer a comparative overview to aid researchers in the design and development of novel thiazole-based antibacterial drugs to combat the growing challenge of antimicrobial resistance.

Structure-Activity Relationship of 2,4-Disubstituted-5-Nitrothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-disubstituted-5-nitrothiazole scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, and kinase inhibitory effects. The strategic placement of various substituents at the C2 and C4 positions, in conjunction with the electron-withdrawing nitro group at C5, profoundly influences the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed methodologies.

Antimicrobial Activity

The 5-nitrothiazole moiety is a well-established motif in antimicrobial agents, with its activity often attributed to the reduction of the nitro group to cytotoxic radical anions by microbial nitroreductases. The nature of the substituents at the C2 and C4 positions plays a crucial role in modulating this activity, influencing factors such as cell permeability, target interaction, and metabolic stability.

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDR2 SubstituentR4 SubstituentTest OrganismMIC (µg/mL)Reference
T1 Arylidenehydrazinylp-NO2-PhenylE. coliPotent Inhibition[1]
T2 Arylidenehydrazinylp-OCH3-PhenylK. pneumoniaPotent Inhibition[1]
T3 Arylidenehydrazinylp-Cl-PhenylE. faecalisSignificant Inhibition[1]
T4 ArylidenehydrazinylPhenylS. aureusModerate Inhibition[1]

Note: The presented data is a qualitative representation from a study on 2-arylidenehydrazinyl-4-arylthiazoles. The term "potent" and "significant" are as described in the source material, highlighting the positive impact of specific substituents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The antibacterial activity of the compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) Standardization Standardize Inoculum (e.g., 0.5 McFarland) Bacterial_Culture->Standardization Inoculation Inoculate 96-well plate Standardization->Inoculation Compound_Stock Compound Stock Solution (DMSO) Serial_Dilution Serial Dilution in Broth Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Figure 1: Experimental workflow for MIC determination.

Anticancer Activity

The 2,4-disubstituted thiazole scaffold has also been explored for its anticancer potential. The substituents at the C2 and C4 positions can be tailored to interact with specific molecular targets within cancer cells, leading to cytotoxic or cytostatic effects.

A study on a series of carbazole-based 2,4-disubstituted thiazoles revealed that the nature of the substituent at the C4 position significantly influences the cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxic Activity of Carbazole-Based 2,4-Disubstituted Thiazoles (IC50 in µM)

Compound IDR2 Substituent (from Carbazole)R4 Substituent (Aryl)A549 (Lung)MCF-7 (Breast)HT29 (Colon)Reference
3b 9-ethyl-9H-carbazol-3-yl4-Fluorophenyl22.8>507.8[2]
3e 9-ethyl-9H-carbazol-3-yl4-Bromophenyl23.9>5023.9[2]
3f 9-ethyl-9H-carbazol-3-yl4-Nitrophenyl31.619.1>50[2]
3h 9-ethyl-9H-carbazol-3-yl2,4-Dichlorophenyl9.7>50>50[2]
3i 9-ethyl-9H-carbazol-3-yl3,4,5-Trimethoxyphenyl8.524.5>50[2]

From this data, it can be inferred that for this particular series, substitutions on the C4-phenyl ring with electron-withdrawing groups (e.g., 2,4-dichloro) or a combination of electron-donating groups (e.g., 3,4,5-trimethoxy) can enhance cytotoxicity, although the effect is cell-line dependent.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Adhesion Allow Adhesion (Overnight) Cell_Seeding->Adhesion Compound_Addition Add Compound (Various Concentrations) Adhesion->Compound_Addition Incubation_48h Incubate (e.g., 48h) Compound_Addition->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Formazan_Formation Incubate (Formation of Formazan) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Calculate_Viability Calculate % Cell Viability Absorbance_Reading->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 2: Workflow for the MTT cytotoxicity assay.

JNK Inhibitory Activity

A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives have been identified as novel allosteric inhibitors of c-Jun N-terminal kinase (JNK).[3] JNKs are involved in various cellular processes, and their dysregulation is implicated in several diseases, including cancer and inflammatory disorders.

Table 3: JNK Inhibitory Activity of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole Derivatives

Compound IDR Substituent on BenzothiazoleJNK1 Kinase IC50 (µM)pepJIP1 Displacement IC50 (nM)Reference
BI-87G3 H1.8160[3]
BI-87D11 6-NO2>50>10000[3]

The data indicates that the unsubstituted benzothiazole derivative (BI-87G3) is a potent JNK inhibitor, while the addition of a nitro group at the 6-position of the benzothiazole ring (BI-87D11) leads to a significant loss of activity. This highlights the sensitivity of the interaction to substitution on the benzothiazole moiety.

Experimental Protocol: In Vitro JNK Kinase Assay

The inhibitory activity of compounds against JNK can be determined using an in vitro kinase assay that measures the phosphorylation of a substrate.

  • Reaction Components: The assay mixture typically contains recombinant active JNK enzyme, a suitable substrate (e.g., GST-c-Jun), ATP (often radiolabeled with ³²P), and the test compound in a kinase buffer.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time.

  • Reaction Termination: The reaction is stopped, for example, by adding SDS-PAGE loading buffer.

  • Detection of Phosphorylation: The phosphorylated substrate is separated by SDS-PAGE, and the amount of incorporated radiolabel is quantified using autoradiography or a phosphorimager.

  • Data Analysis: The percentage of JNK inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

JNK_Inhibition_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Phospho_cJun Phospho-c-Jun cJun->Phospho_cJun Gene_Expression Altered Gene Expression (Apoptosis, Inflammation) Phospho_cJun->Gene_Expression Inhibitor 2,4-Disubstituted- 5-Nitrothiazole Inhibitor->JNK inhibits

Figure 3: Simplified JNK signaling pathway and the point of inhibition.

Conclusion

The 2,4-disubstituted-5-nitrothiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, though not exhaustive for a single homogenous series, consistently demonstrate that the biological activity of these compounds can be finely tuned by modifying the substituents at the C2 and C4 positions. Future research focused on the systematic synthesis and evaluation of 2,4-disubstituted-5-nitrothiazole libraries against various biological targets will be crucial for unlocking the full therapeutic potential of this versatile chemical class. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these novel compounds.

References

A Comparative Guide to the Synthetic Pathways of 2,4-dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 2,4-dichloro-5-nitro-1,3-thiazole, a crucial building block in medicinal chemistry. The document outlines the performance of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound is a highly reactive intermediate valued for its role as a synthon in the synthesis of novel, biologically active thiazole derivatives.[1] The presence of two chlorine atoms and a nitro group makes it an excellent substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Thiazole derivatives have a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] This guide focuses on the validation of its synthetic pathways.

Comparison of Synthetic Pathways

Two principal strategies for the synthesis of this compound are prevalent: the direct nitration of a pre-halogenated thiazole and the construction of the thiazole ring followed by functionalization.

Parameter Pathway 1: Direct Nitration Pathway 2: Ring Formation then Functionalization
Starting Material 2,4-dichlorothiazoleα-halocarbonyl compounds and thioamides (Hantzsch Synthesis)
Key Steps Electrophilic nitrationCyclocondensation, Halogenation, Nitration
Reported Yield High (e.g., 95.5%)[2]Variable, dependent on each step
Simplicity More straightforward, fewer stepsMulti-step, more complex
Scalability Demonstrated at a multi-mole scale[2]Potentially more challenging to scale up due to multiple steps
Versatility Limited to the specific precursorAllows for greater diversity in substitution patterns on the thiazole ring

Detailed Experimental Protocols

Pathway 1: Direct Nitration of 2,4-dichlorothiazole

This method is a direct and high-yielding approach to the target molecule.[1][2]

Reaction:

  • Reactants: 2,4-dichlorothiazole, 98% Nitric Acid

  • Reagent Ratio: 2.6 moles of 2,4-dichlorothiazole to 2 liters of 98% nitric acid.[2]

  • Temperature: 15-20°C[2]

  • Duration: 1 hour[2]

  • Yield: 95.5%[2]

Procedure:

  • 400 g (2.6 moles) of 2,4-dichlorothiazole are added in portions over the course of one hour to 2 liters of 98% nitric acid, with stirring and cooling to maintain a temperature between 15°C and 20°C.[2]

  • The resulting mixture is then discharged in portions onto approximately 20 kg of an ice/water mixture with thorough stirring.[2]

  • The precipitate that forms is filtered off under suction while still cold.[2]

  • The collected solid is washed with water until neutral and then dried.[2]

  • This process yields 494 g (95.5% of theory) of this compound.[2] The product can be recrystallized from low-boiling petroleum ether to a melting point of 38°-39° C.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

G cluster_0 Pathway 1: Direct Nitration A 2,4-dichlorothiazole B This compound A->B Nitration C Nitrating Agent (98% Nitric Acid) C->B

Caption: Workflow for the direct nitration of 2,4-dichlorothiazole.

G cluster_1 Pathway 2: Hantzsch Synthesis & Functionalization D α-halocarbonyl F Substituted Thiazole D->F Hantzsch Synthesis (Cyclocondensation) E Thioamide E->F Hantzsch Synthesis (Cyclocondensation) H 2,4-dichlorothiazole F->H Chlorination G Chlorinating Agent G->H J This compound H->J Nitration I Nitrating Agent I->J

Caption: Multi-step synthesis via Hantzsch reaction and subsequent functionalization.

Alternative Thiazole Ring Constructions

While the Hantzsch synthesis is a cornerstone for building the thiazole core, other methods offer alternative approaches to creating substituted thiazoles that could then be functionalized.[1]

  • Gabriel Synthesis: This method involves the cyclization of α-acylamino ketones with a thiating agent, like phosphorus pentasulfide, to form 2,5-disubstituted thiazoles.[1]

  • Cook-Heilbron Synthesis: This route produces 5-amino-2-mercaptothiazoles from the reaction of α-aminonitriles with carbon disulfide.[1]

These alternative cyclocondensation strategies are valuable for generating diverse thiazole libraries, which can subsequently be converted to more complex derivatives through steps like halogenation and nitration.[1] Modern adaptations of these classic syntheses often focus on improving efficiency and environmental friendliness by employing techniques such as microwave irradiation or solvent-free conditions.[1]

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 2,4-Dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the thiazole ring is a privileged motif, appearing in a wide array of biologically active compounds.[1] The highly functionalized building block, 2,4-dichloro-5-nitro-1,3-thiazole, offers a versatile platform for the synthesis of novel thiazole derivatives through metal-catalyzed cross-coupling reactions. The presence of two chlorine atoms and a potent electron-withdrawing nitro group makes this substrate particularly reactive and amenable to various synthetic transformations.[1]

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the selective functionalization of this compound. Due to the limited availability of direct experimental data for this specific substrate, this analysis draws upon established protocols for analogous dihalo-heteroaromatic systems to predict catalyst performance and reaction outcomes.

Regioselectivity Considerations

A key challenge in the cross-coupling of this compound is controlling the regioselectivity of the reaction. The electronic environment of the thiazole ring, rendered electron-deficient by the nitro group, influences the oxidative addition step of the catalytic cycle. While chlorides are generally less reactive than bromides or iodides in cross-coupling reactions, the appropriate choice of ligands and reaction conditions can facilitate their participation.[1]

Studies on analogous systems, such as 3,5-dichloro-1,2,4-thiadiazole, have demonstrated that temperature can be a critical factor in controlling mono- versus di-arylation. For instance, Suzuki-Miyaura coupling at room temperature selectively yields the mono-arylated product, while higher temperatures lead to the disubstituted product. A similar temperature-dependent regioselectivity can be anticipated for this compound.

Comparative Data of Catalyst Systems

The following table summarizes potential catalyst systems for the cross-coupling of this compound, with expected outcomes based on analogous reactions.

Cross-Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemperature (°C)Expected Outcome & Selectivity
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂PPh₃ or Biarylphosphine (e.g., SPhos, XPhos)K₂CO₃, Cs₂CO₃, or K₃PO₄Toluene/Water, Dioxane/Water, or DMFRoom Temp. - 100Mono- or diarylation, temperature-dependent. Lower temperatures favor mono-substitution.
Heck Pd(OAc)₂None (phosphine-free) or P(o-tol)₃Et₃N or K₂CO₃DMF, NMP, or Ionic Liquid80 - 140Mono- or divinylation.
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N or DiPEATHF or DMFRoom Temp. - 60Mono- or di-alkynylation.
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Biarylphosphine (e.g., Xantphos, BINAP)NaOtBu or Cs₂CO₃Toluene or Dioxane80 - 120Mono- or di-amination.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling (Mono-arylation)

Objective: To selectively introduce an aryl group at one of the chloro-positions.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

Objective: To introduce a vinyl group at one or both chloro-positions.

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv.).

  • Add triethylamine (Et₃N) (2.0 equiv.) as the base and a suitable solvent such as DMF.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

Objective: To introduce an alkyne moiety.

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv.), and copper(I) iodide (CuI) (0.06 equiv.).

  • Add an anhydrous and degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) (2.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

Objective: To introduce an amino group.

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Add anhydrous and degassed toluene or dioxane.

  • Seal the reaction vessel and heat to 100-120 °C.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow

A generalized workflow for a typical cross-coupling reaction is depicted below.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base B Add Degassed Solvent A->B Under Inert Atmosphere C Heat and Stir Reaction Mixture B->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction D->E Upon Completion F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I

Generalized workflow for cross-coupling reactions.

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is illustrated in the following diagram.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) + R-X Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) + R'-M Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n + R-R'

Generic catalytic cycle for Pd-catalyzed cross-coupling.

References

A Comparative Guide to Purity Assessment of Synthesized 2,4-dichloro-5-nitro-1,3-thiazole: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,4-dichloro-5-nitro-1,3-thiazole, a key intermediate in medicinal chemistry. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.[1][2][3] However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative or complementary information.

FeatureHPLC (UV Detection)GC-MSCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Differential migration of ions in an electric field.Signal intensity is directly proportional to the number of nuclei.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Charged molecules, both small and large.Any soluble compound with NMR-active nuclei.
Selectivity High, tunable with mobile phase and stationary phase.Very high, especially with MS detection.High, based on charge-to-size ratio.High, based on the chemical environment of nuclei.
Sensitivity (LOD/LOQ) Good to excellent (ng to pg range).Excellent (pg to fg range).Excellent (pg to fg range).Moderate (µg to mg range).
Analysis Time 10-60 minutes per sample.[4]Typically faster than HPLC for volatile compounds.[4]Very fast, often a few minutes.5-15 minutes per sample.
Sample Preparation Simple, usually dissolution in a suitable solvent.Can require derivatization for non-volatile compounds.Simple, dissolution in a buffer.Simple, dissolution in a deuterated solvent with an internal standard.
Quantitative Accuracy High, with proper calibration.High, with proper calibration.Good, can be influenced by matrix effects.Excellent, can provide absolute quantification without a specific reference standard of the analyte.[5][6]
Cost (Instrument) Moderate to high.High.Moderate.Very high.
Cost (Operational) Moderate, due to solvent consumption.[4]Low, uses carrier gases.[4]Low, minimal reagent consumption.Moderate, requires deuterated solvents and internal standards.
Key Advantage for this compound Robust and widely available for routine purity checks.High sensitivity for volatile impurities.High efficiency and speed for charged impurities.Provides structural information and absolute purity without a reference standard.[5][6][7]
Potential Limitation for this compound May not be suitable for highly volatile impurities.The compound may degrade at high temperatures.Less robust for neutral impurities.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed Reverse-Phase HPLC (RP-HPLC) method is designed to be a stability-indicating assay for this compound, capable of separating the main compound from its potential process-related impurities and degradation products.

a. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

b. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in the diluent in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the diluent to a final concentration of 10 µg/mL for analysis.

c. Potential Impurities:

Based on the common synthesis route of nitrating 2,4-dichlorothiazole, potential impurities could include the starting material (2,4-dichlorothiazole), isomers with the nitro group at different positions (though less likely due to directing effects), and by-products from over-nitration or degradation.[8]

Alternative Methodologies: A Brief Overview
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for identifying and quantifying volatile and semi-volatile impurities. The sample would be dissolved in a suitable solvent (e.g., dichloromethane) and injected into the GC. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[1]

  • Capillary Electrophoresis (CE): CE offers rapid and highly efficient separations of charged species. For the analysis of this compound and its potential ionic impurities, a buffer system at a specific pH would be used to induce charge and facilitate separation based on the analytes' electrophoretic mobility.

  • Quantitative NMR (qNMR): qNMR is a powerful tool for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[5][6] The sample is dissolved in a deuterated solvent containing a known amount of an internal standard. The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using HPLC.

experimental_workflow cluster_synthesis Synthesis & Sampling cluster_preparation Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_alternatives Alternative/Complementary Analyses synthesis Synthesis of this compound sampling Take a representative sample synthesis->sampling dissolution Dissolve in Diluent (ACN/H2O) sampling->dissolution gcms GC-MS for volatile impurities sampling->gcms ce CE for ionic impurities sampling->ce qnmr qNMR for absolute purity sampling->qnmr dilution Dilute to working concentration (e.g., 10 µg/mL) dissolution->dilution injection Inject sample into HPLC system dilution->injection separation Chromatographic Separation (C18 column, gradient elution) injection->separation detection UV Detection at 280 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Workflow for HPLC Purity Assessment.

References

Safety Operating Guide

Personal protective equipment for handling 2,4-Dichloro-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dichloro-5-nitro-1,3-thiazole

This guide provides crucial safety, operational, and disposal protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential exposure risks. This compound is a reactive intermediate and should be handled with care by qualified professionals in a controlled laboratory environment.[1]

Hazard Summary
Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to prevent exposure.

ScenarioEyes/FaceSkin/BodyRespiratory
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.[2][4]Chemical-resistant gloves (e.g., nitrile, neoprene), standard lab coat.[2][4]Not generally required when handled in a certified chemical fume hood.[2]
Handling Outside of a Fume Hood (e.g., weighing) Safety glasses with side shields or chemical splash goggles.[2]Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[2]A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended to prevent inhalation of fine particles.[2]
Spill Cleanup Chemical splash goggles and face shield.[2]Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[2]A NIOSH-approved respirator with an organic vapor/acid gas cartridge.[2]

Operational and Handling Protocols

Engineering Controls:

  • All work involving this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Handling the Chemical:

    • Avoid creating dust when handling the solid material.[6][7]

    • Do not eat, drink, or smoke in areas where the chemical is used.[4][8]

    • Avoid contact with skin, eyes, and clothing.[6][9]

    • Keep the container tightly closed when not in use.[6][9]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][9]

    • Remove and wash contaminated clothing before reuse.[4][9]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6][9]

  • Keep the container tightly closed and store in its original packaging.[4][9]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[6][10]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[9][10] If you feel unwell, seek medical attention.[3]
Skin Contact Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[9][10] If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] If eye irritation persists, get medical advice/attention.[3][8]
Ingestion Rinse mouth.[3][8] Do NOT induce vomiting.[11] Call a POISON CENTER or doctor/physician if you feel unwell.[3][10]

Disposal Plan

As a halogenated and nitrated organic compound, this compound must be disposed of as hazardous waste. Adherence to institutional and local regulations is mandatory.

Waste Categorization:

  • This material should be disposed of as halogenated organic waste.[2]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof waste container made of compatible material (e.g., high-density polyethylene - HDPE).[2][12]

    • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Labeling:

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound".[2][12]

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

    • The container must be kept closed at all times except when adding waste.[12]

  • Disposal of Empty Containers:

    • Triple-rinse the original container with a suitable solvent (e.g., acetone or ethanol).[2]

    • Collect the rinsate as hazardous liquid waste.[2]

    • After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & Protocol B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Solid Chemical C->D Proceed to Handling E Perform Experiment D->E L Spill or Exposure Occurs D->L If Spill/Exposure F Close Container After Use E->F E->L If Spill/Exposure G Segregate Waste (Solid, Liquid, Sharps) F->G Proceed to Cleanup F->L If Spill/Exposure H Label Hazardous Waste Container G->H I Store Waste in SAA H->I J Doff PPE K Wash Hands Thoroughly J->K M Evacuate & Alert Supervisor L->M N Administer First Aid (Use Shower/Eyewash) L->N O Consult SDS & Seek Medical Attention N->O

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.